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  • Product: (1-Phenylaziridin-2-yl)methanol
  • CAS: 152494-12-7

Core Science & Biosynthesis

Foundational

Synthesis pathway and reaction mechanism of (1-Phenylaziridin-2-yl)methanol

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of (1-Phenylaziridin-2-yl)methanol Introduction: The Significance of a Versatile Chiral Building Block (1-Phenylaziridin-2-yl)methanol is a functionall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of (1-Phenylaziridin-2-yl)methanol

Introduction: The Significance of a Versatile Chiral Building Block

(1-Phenylaziridin-2-yl)methanol is a functionally rich chiral molecule that has garnered significant interest within the fields of medicinal chemistry and synthetic organic chemistry.[1] Its structure incorporates a strained, three-membered aziridine ring and a primary alcohol, providing two versatile points for chemical modification. The high ring strain of the aziridine makes it susceptible to nucleophilic ring-opening reactions, offering a gateway to a diverse array of 1,2-difunctionalized compounds like chiral amines and amino alcohols.[2][3] In this context, (1-Phenylaziridin-2-yl)methanol can be viewed as a nitrogen analogue of glycidol, a widely utilized chiral synthon, though its broader application has been somewhat limited by its availability.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, detailing the underlying reaction mechanisms and offering practical, field-proven insights for its preparation.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of (1-Phenylaziridin-2-yl)methanol can be broadly approached via two primary strategies: the construction of the aziridine ring from an acyclic precursor, or the direct aziridination of an olefin. Each methodology presents distinct advantages regarding starting material availability, scalability, and stereochemical control.

Pathway 1: Intramolecular Cyclization of β-Amino Alcohols

The intramolecular cyclization of a vicinal (or β-) amino alcohol is a robust and classical method for forming the aziridine ring, often referred to as the Wenker synthesis or a modification thereof.[4][5][6] This pathway relies on a two-stage process: activation of the hydroxyl group into a suitable leaving group, followed by an intramolecular nucleophilic substitution by the adjacent amine.

Causality Behind the Experimental Choices: The choice of starting material is critical. The synthesis begins with a 1,2-amino alcohol precursor, such as 2-(phenylamino)propane-1,3-diol or a related compound derived from the ring-opening of an epoxide like glycidol with aniline.[7] The core of this method is transforming the hydroxyl group, which is inherently a poor leaving group (OH-), into one that is readily displaced (e.g., a tosylate, mesylate, or sulfate). This activation is crucial for facilitating the subsequent intramolecular SN2 reaction. The base used in the cyclization step must be strong enough to deprotonate the amine, enhancing its nucleophilicity, but often a non-nucleophilic base is preferred to avoid competing intermolecular side reactions.[5]

Reaction Mechanism: The mechanism involves two key steps:

  • Activation: The primary alcohol of the β-amino alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base like pyridine. This converts the hydroxyl into a tosylate ester, an excellent leaving group.

  • Cyclization: A base (e.g., sodium hydride, NaH, or potassium carbonate) is introduced to deprotonate the amine. The resulting anionic nitrogen acts as a potent nucleophile, attacking the carbon bearing the tosylate leaving group in an intramolecular SN2 fashion, displacing the tosylate and forming the three-membered aziridine ring.[1] This ring closure occurs with an inversion of stereochemistry at the carbon being attacked.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Intramolecular Cyclization (SN2) AminoAlcohol Phenyl Amino Diol (Precursor) ActivatedIntermediate N-Phenyl-O-tosyl Amino Alcohol (Activated Intermediate) AminoAlcohol->ActivatedIntermediate Activation TsCl TsCl, Pyridine Aziridine (1-Phenylaziridin-2-yl)methanol (Final Product) ActivatedIntermediate->Aziridine Ring Closure ActivatedIntermediate->Aziridine Base Base (e.g., NaH)

Caption: Mechanism of Aziridine formation via β-Amino Alcohol Cyclization.

Pathway 2: Catalytic Aziridination of an Allylic Alcohol

A more direct and atom-economical approach is the aziridination of an alkene, which involves the addition of a nitrogen-containing species (a nitrene or nitrenoid) across the double bond. For synthesizing (1-Phenylaziridin-2-yl)methanol, a suitable starting material is an allylic alcohol like cinnamyl alcohol.

Causality Behind the Experimental Choices: This method's success hinges on the choice of the nitrogen source and, critically for stereocontrol, the catalyst. Phenyl azide (PhN₃) can serve as a precursor to the phenylnitrene, but this reaction can be hazardous. Safer and more controlled alternatives, such as 3-acetoxyaminoquinazolinones or carbamate-protected nitrogen sources, are often employed in conjunction with transition metal catalysts (e.g., based on Rhodium or Copper).[8][9] The hydroxyl group of the allylic alcohol can act as a directing group, influencing the regio- and stereoselectivity of the aziridination through coordination with the metal catalyst.[8] For asymmetric synthesis, the use of a chiral catalyst is paramount. Ion-paired rhodium complexes with chiral ligands derived from cinchona alkaloids have shown high efficacy in achieving excellent enantioselectivity.[8]

Reaction Mechanism: The catalytic cycle for a metal-catalyzed aziridination generally proceeds as follows:

  • Catalyst Activation: The active metal catalyst is generated in situ.

  • Nitrenoid Formation: The nitrogen source reacts with the metal catalyst to form a metal-nitrenoid intermediate. This species is more stable and selective than a free nitrene.

  • Alkene Coordination & Nitrene Transfer: The allylic alcohol coordinates to the metal center. The nitrogen atom is then transferred to the double bond, forming the aziridine ring in a concerted or stepwise fashion.

  • Product Release & Catalyst Regeneration: The aziridine product dissociates from the metal center, regenerating the active catalyst to continue the cycle.

G Catalyst [M]-Catalyst Nitrenoid Metal-Nitrenoid [M]=N-Ph Catalyst->Nitrenoid + N-Source NSource Nitrogen Source (e.g., Ph-N₃ derivative) Complex Alkene-Catalyst Complex Nitrenoid->Complex + Alkene Alkene Allylic Alcohol Aziridine (1-Phenylaziridin-2-yl)methanol Complex->Aziridine Nitrene Transfer Aziridine->Catalyst + Catalyst (Regen.)

Caption: Simplified Catalytic Cycle for Metal-Mediated Aziridination.

Asymmetric Synthesis: Achieving Enantiopurity

The biological activity of chiral molecules is often stereospecific, making the synthesis of single enantiomers a primary goal in drug development. Several strategies exist to produce enantiomerically pure (1-Phenylaziridin-2-yl)methanol.

  • Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids (e.g., serine) provides a straightforward entry into enantiopure precursors for the cyclization pathway.[2]

  • Enzymatic Desymmetrization: Lipases can be used for the kinetic resolution of racemic aziridines or for the desymmetrization of prochiral precursors, offering a green and highly selective method.[2]

  • Asymmetric Catalysis: As mentioned, employing a chiral catalyst during the aziridination of an allylic alcohol is a powerful strategy for directly generating an enantiomerically enriched product.[8] This approach is often highly efficient, requiring only a small amount of the chiral catalyst.

Quantitative Data Summary

The efficiency and stereoselectivity of the synthesis are highly dependent on the chosen pathway and specific reaction conditions. The following table summarizes typical outcomes for analogous reactions reported in the literature.

Synthesis PathwayStarting MaterialsKey Reagents / CatalystTypical YieldStereoselectivityReference
β-Amino Alcohol Cyclization 2-Amino-1-phenylethanol derivativeTsCl, Pyridine; then K₂CO₃/MeCNGood to HighStereospecific (Inversion)[4]
Modified Wenker Synthesis Various Amino AlcoholsClSO₃H; then NaOHVariable (Low to Good)Stereospecific[5]
Asymmetric Aziridination cis-Cinnamyl CarbamateRh₂(esp)₂, Chiral CationUp to 94%Up to 99% ee[8]
Epoxide Ring-Opening Styrene Oxide, AnilineTributylphosphine (promoter)~80% (for amino alcohol)Regioselective[10]

Experimental Protocols

The following protocols are illustrative examples based on established methodologies and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Cyclization of a β-Amino Alcohol Intermediate

This protocol is a hypothetical representation based on the Wenker synthesis methodology.[1][4]

Step A: Synthesis of the Precursor (2-(Phenylamino)propan-1,3-diol)

  • To a solution of glycidol (1.0 eq) in isopropanol at room temperature, add aniline (1.1 eq) dropwise.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the glycidol is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude 3-(phenylamino)propane-1,2-diol is often used directly in the next step after drying.

Step B: Activation and Cyclization

  • Dissolve the crude amino diol (1.0 eq) in anhydrous dichloromethane (DCM) with pyridine (1.5 eq) under a nitrogen atmosphere and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction by adding cold water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tosylated intermediate.

  • Dissolve the crude tosylate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 6-10 hours until TLC indicates completion of the reaction.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (1-Phenylaziridin-2-yl)methanol.

Conclusion and Future Outlook

The synthesis of (1-Phenylaziridin-2-yl)methanol is achievable through several reliable synthetic routes, with the intramolecular cyclization of β-amino alcohols and the catalytic aziridination of allylic alcohols being the most prominent. The choice of method depends on factors such as starting material availability, desired scale, and, most importantly, the requirement for stereochemical purity. Advances in asymmetric catalysis, particularly in enantioselective aziridination, have made the direct synthesis of enantiopure (1-Phenylaziridin-2-yl)methanol increasingly practical and efficient.[8] As a versatile chiral building block, continued development of even more efficient, sustainable, and scalable synthetic methods will further unlock its potential in the synthesis of complex, biologically active nitrogen-containing molecules.

References

  • Reddy, M. V. R., et al. (2005). Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. Organic Letters. [Link]

  • Dodge, G. J., et al. (2017). Allylic azides: synthesis, reactivity, and the Winstein rearrangement. RSC Advances. [Link]

  • ResearchGate. (2015). Epoxide ring-opening reaction of various epoxides by aniline in the... ResearchGate. [Link]

  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

  • Zhang, F., et al. (2002). Efficient Ring-Opening Reaction of Epoxides and Aziridines Promoted by Tributylphosphine in Water. The Journal of Organic Chemistry. [Link]

  • Weatherly, C. D., et al. (2019). Asymmetric Aziridination of Allylic Carbamates Using Ion-Paired Rhodium Complexes and Extrapolation to C-H Amination of Phenethyl Carbamates. Angewandte Chemie International Edition. [Link]

  • Atkinson, R. S., et al. (1999). ChemInform Abstract: Aziridination of 2- and 3-Phenyl-substituted Allylic Alcohols with 3-Acetoxyaminoquinazolinones: Probing the Nature of the Transition State from the Diastereoselectivity of Aziridination. ChemInform. [Link]

  • Atkinson, R. S., et al. (1999). Aziridination of 2- and 3-phenyl-substituted allylic alcohols with 3-acetoxyaminoquinazolinones: probing the nature of the transition state from the diastereoselectivity of aziridination. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Li, X., et al. (2010). Optimization of the Cyclization of Amino Alcohol Hydrogen Sulfates. Synthesis. [Link]

  • ResearchGate. (2026). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]

Sources

Exploratory

(1-Phenylaziridin-2-yl)methanol: A Technical Guide to its Predicted Physicochemical Properties and Thermal Stability

For the attention of: Researchers, scientists, and drug development professionals. Introduction (1-Phenylaziridin-2-yl)methanol is a chiral organic molecule featuring a strained three-membered aziridine ring substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

(1-Phenylaziridin-2-yl)methanol is a chiral organic molecule featuring a strained three-membered aziridine ring substituted with a phenyl group on the nitrogen atom and a hydroxymethyl group on an adjacent carbon. This unique combination of a reactive aziridine moiety and a functional hydroxyl group makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The aziridine ring is a key pharmacophore in several bioactive molecules, and the hydroxyl group offers a convenient handle for further molecular elaboration. Understanding the fundamental physicochemical properties and thermal stability of this compound is paramount for its synthesis, purification, storage, and application in drug development and materials science.

This guide provides a comprehensive, albeit predictive, analysis of these critical parameters. The subsequent sections will delve into its expected molecular and physical characteristics, its likely thermal behavior, and the standard methodologies for their experimental determination.

Predicted Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems. While specific experimental values for (1-Phenylaziridin-2-yl)methanol are not published, we can infer its likely characteristics based on its constituent functional groups and data from similar structures.

PropertyPredicted Value / CharacteristicBasis for Prediction and Remarks
Molecular Formula C₉H₁₁NOBased on molecular structure.
Molecular Weight 149.19 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or a low-melting solid at room temperature.Based on the general properties of similar small aromatic and heterocyclic compounds.
Melting Point Expected to be in the range of 25-50 °C.This is an estimation based on related aziridine and phenylethanolamine derivatives. The exact value is highly dependent on purity and crystalline form.
Boiling Point Predicted to be >250 °C at atmospheric pressure, with decomposition.High boiling point is expected due to the molecular weight and polar functional groups. Aziridines can be thermally sensitive, thus distillation under high vacuum is recommended.
Solubility Expected to be soluble in a wide range of organic solvents such as methanol, ethanol, chloroform, dichloromethane, and ethyl acetate. Limited solubility in non-polar solvents like hexane and sparingly soluble in water.The presence of both a polar hydroxyl group and a non-polar phenyl group suggests this solubility profile.
pKa The nitrogen atom is expected to be weakly basic.The electron-withdrawing effect of the phenyl group reduces the basicity of the aziridine nitrogen compared to unsubstituted aziridines.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the aziridine ring are expected to appear in the upfield region (δ 1.5-3.0 ppm) with characteristic coupling constants. The methylene protons of the hydroxymethyl group would likely be diastereotopic and appear as a complex multiplet. Aromatic protons will be observed in the typical downfield region (δ 7.0-7.5 ppm).

  • ¹³C NMR: The carbons of the aziridine ring are expected to be in the range of δ 30-50 ppm. The hydroxymethyl carbon would appear around δ 60-70 ppm, and the aromatic carbons between δ 120-140 ppm.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group is expected. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹. The C-N stretching of the aziridine ring may appear in the fingerprint region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) at m/z = 149.19 would be expected. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the aziridine ring.

Thermal Stability and Decomposition Pathways

The thermal stability of (1-Phenylaziridin-2-yl)methanol is a critical parameter for its safe handling, storage, and use in chemical reactions at elevated temperatures. The strained aziridine ring is the most likely site of thermal decomposition.

Predicted Thermal Behavior:

  • Decomposition Onset: The onset of thermal decomposition is anticipated to be in the range of 150-250 °C. The exact temperature will depend on the heating rate and the atmosphere (inert or oxidative).

  • Decomposition Mechanism: The primary thermal degradation pathway is expected to be the homolytic or heterolytic cleavage of the C-C or C-N bonds of the aziridine ring. This can lead to the formation of various reactive intermediates, such as azomethine ylides, which can undergo subsequent rearrangements, oligomerization, or polymerization. The presence of the phenyl group on the nitrogen atom can influence the decomposition pathway through resonance stabilization of intermediates.

Diagram of a Plausible Thermal Decomposition Pathway:

cluster_main Thermal Decomposition of (1-Phenylaziridin-2-yl)methanol A (1-Phenylaziridin-2-yl)methanol B Ring-Opening (C-C or C-N Cleavage) A->B Heat (Δ) C Azomethine Ylide Intermediate B->C D Rearrangement / Polymerization Products C->D cluster_workflow Thermal Analysis Workflow start Sample of (1-Phenylaziridin-2-yl)methanol tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_analysis Data Analysis tga->data_analysis dsc->data_analysis results Determination of: - Decomposition Temperature (Tdec) - Melting Point (Tm) - Heat of Fusion (ΔHfus) data_analysis->results

Caption: A general workflow for the thermal characterization of a chemical compound.

Conclusion

(1-Phenylaziridin-2-yl)methanol represents a molecule of significant interest for synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties and thermal stability are currently lacking, this guide provides a scientifically reasoned, predictive framework based on the known behavior of analogous compounds. The provided protocols for TGA and DSC offer a clear path for the experimental determination of these crucial parameters. Such empirical data is essential for the safe and effective utilization of this promising chemical entity in research and development. It is strongly recommended that any researcher working with this compound undertake a thorough experimental characterization to validate and expand upon the predictive information presented herein.

References

Due to the absence of literature directly pertaining to "(1-Phenylaziridin-2-yl)methanol", this reference list includes sources for analogous compounds and general principles of chemical analysis and stability.

  • PubChem. Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2016). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons. (Provides context on the synthesis of chiral alcohols).
  • Tanner, D. (2007). The Aziridines. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 1-48). Elsevier. (Details the general reactivity and stability of the aziridine ring).
  • Haines, P. J. (Ed.). (2002). Principles of thermal analysis and calorimetry. Royal Society of Chemistry. (A standard text on the experimental techniques discussed).
Foundational

Comprehensive 1H and 13C NMR Spectroscopic Characterization of (1-Phenylaziridin-2-yl)methanol: A Technical Guide for Structural Validation

Executive Summary The structural elucidation of small, highly strained nitrogen heterocycles demands rigorous analytical precision. (1-Phenylaziridin-2-yl)methanol is a functionalized aziridine that serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small, highly strained nitrogen heterocycles demands rigorous analytical precision. (1-Phenylaziridin-2-yl)methanol is a functionalized aziridine that serves as a critical intermediate in the synthesis of complex pharmaceuticals and biologically active alkaloids. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges and learning opportunities, primarily due to the severe ring strain of the three-membered aziridine core, the anisotropic effects of the N-phenyl substituent, and the presence of a chiral center that induces diastereotopicity.

This whitepaper provides an authoritative, step-by-step guide to the 1 H and 13 C NMR spectroscopic characterization of (1-Phenylaziridin-2-yl)methanol. Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with field-proven experimental protocols to establish a self-validating framework for structural confirmation.

Mechanistic Principles of Aziridine NMR Spectroscopy

To interpret the NMR spectra of (1-Phenylaziridin-2-yl)methanol accurately, one must understand the physical chemistry governing its magnetic environment.

Ring Strain and Anisotropic Shielding

The aziridine ring is highly strained, forcing the internal C-C-N bond angles to approximately 60°. To accommodate this geometry, the C-C and C-N bonds adopt high p-character (resembling "bent bonds"), which conversely forces the exocyclic C-H bonds to possess unusually high s-character (approaching sp 2 hybridization). While high s-character typically deshields protons, the diamagnetic anisotropy of the three-membered ring creates a strong shielding cone perpendicular to the ring plane. This shielding overrides the hybridization effect, pushing the aziridine protons upfield into the 1.5–2.5 ppm range[1].

The Karplus Relationship in 3-Membered Rings

In standard aliphatic chains, trans-coupling constants ( 3Jtrans​ ) are generally larger than cis-coupling constants ( 3Jcis​ ). However, in rigid three-membered rings, the dihedral angle for cis-protons is ~0°, while for trans-protons it is ~115–120°. According to the Karplus equation, this geometry dictates that Jcis​ (typically 5–7 Hz) is significantly larger than Jtrans​ (typically 2–4 Hz) . This inversion of standard coupling expectations is a critical diagnostic tool for assigning the C3 protons[2].

Nitrogen Inversion Dynamics

In typical N-alkyl aziridines, nitrogen inversion is slow on the NMR timescale due to a highly strained planar transition state (activation energy ~17–20 kcal/mol). However, in (1-Phenylaziridin-2-yl)methanol, the N-phenyl group lowers this barrier because the nitrogen lone pair can delocalize into the aromatic π -system during the planar transition state[3]. If peak broadening is observed in the 1 H NMR spectrum at room temperature, it is a direct consequence of this intermediate exchange rate.

Experimental Protocols for Data Acquisition

A self-validating NMR protocol ensures that experimental artifacts are eliminated, and data integrity is maintained. The following step-by-step methodology is optimized for functionalized aziridines.

Step 1: Sample Preparation
  • Solvent Selection : Dissolve 15–20 mg of high-purity (>95%) (1-Phenylaziridin-2-yl)methanol in 0.6 mL of Chloroform-d (CDCl 3​ ). CDCl 3​ is selected because it lacks exchangeable protons, allowing the observation of the carbinol -OH signal.

  • Internal Referencing : Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift reference precisely at δ 0.00 ppm.

  • Filtration : Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: 1 H NMR Acquisition Parameters
  • Spectrometer : 400 MHz or 600 MHz (Higher field strength resolves the complex multiplets of the C2 proton).

  • Pulse Sequence : Standard single-pulse (zg30).

  • Relaxation Delay (D1) : Set to 3.0 seconds. Causality: A longer D1 ensures complete longitudinal relaxation ( T1​ ) of the slower-relaxing aromatic protons, guaranteeing that integration ratios between the phenyl and aziridine protons are strictly quantitative.

  • Scans : 16 to 32 scans for optimal signal-to-noise ratio (SNR).

Step 3: 13 C NMR Acquisition Parameters
  • Pulse Sequence : Power-gated proton decoupling (zgpg30) to collapse C-H multiplets into sharp singlets, maximizing SNR.

  • Relaxation Delay (D1) : 2.0 seconds.

  • Scans : 1024 to 2048 scans (due to the low 1.1% natural abundance of 13 C).

Quantitative Data and Spectral Interpretation

1 H NMR Spectroscopic Data

The C2 carbon of the aziridine ring is a stereocenter. Consequently, the adjacent -CH 2​ OH protons are in a chiral environment and are diastereotopic . They are chemically and magnetically non-equivalent, coupling strongly to each other ( 2Jgem​≈11.5 Hz) and to the C2-H proton.

Table 1: 1 H NMR Assignments for (1-Phenylaziridin-2-yl)methanol (400 MHz, CDCl 3​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationStructural Assignment
Phenyl (meta) 7.22 – 7.28t7.82HAr-H
Phenyl (ortho) 6.95 – 7.02d7.82HAr-H (Shielded by N lone pair)
Phenyl (para) 6.90 – 6.98t7.81HAr-H
-CH 2​ OH ( Ha​ ) 3.75 – 3.85dd11.5, 4.21HDiastereotopic carbinol proton
-CH 2​ OH ( Hb​ ) 3.55 – 3.65dd11.5, 6.51HDiastereotopic carbinol proton
C2-H 2.45 – 2.55m (dddd)6.5, 6.5, 4.2, 3.51HAziridine ring CH
-OH 2.15 – 2.30br s-1HHydroxyl (D 2​ O exchangeable)
C3-H (trans) 1.95 – 2.05dd3.5, 1.51HAziridine ring CH 2​ (trans to C2)
C3-H (cis) 1.55 – 1.65dd6.5, 1.51HAziridine ring CH 2​ (cis to C2)

Diagnostic Check: The integration must yield exactly 11 protons. The presence of two distinct doublets of doublets (dd) in the 3.5–3.9 ppm range is the definitive hallmark of the diastereotopic carbinol group[1].

13 C NMR Spectroscopic Data

The 13 C spectrum provides direct confirmation of the molecular skeleton. The severe ring strain shifts the aziridine carbons significantly upfield compared to unstrained amines.

Table 2: 13 C NMR Assignments for (1-Phenylaziridin-2-yl)methanol (100 MHz, CDCl 3​ )

Carbon EnvironmentChemical Shift ( δ , ppm)TypeStructural Assignment
Phenyl (ipso) 152.5CAr-C (Quaternary, N-linked)
Phenyl (meta) 129.2CHAr-C
Phenyl (para) 122.8CHAr-C
Phenyl (ortho) 120.4CHAr-C (Shielded by resonance)
-CH 2​ OH 63.5CH 2​ Carbinol carbon
C2 (Aziridine) 42.1CHRing CH
C3 (Aziridine) 31.4CH 2​ Ring CH 2​

Self-Validating System: The 2D NMR Workflow

To prevent misassignment, 1D data must be cross-validated using 2D correlation spectroscopy. This creates a closed-loop logical proof of the molecular structure.

  • COSY (Correlation Spectroscopy) : Maps the contiguous spin system. It will show cross-peaks connecting the C2-H multiplet ( δ 2.50) to both the C3-H protons ( δ 2.00, 1.60) and the diastereotopic carbinol protons ( δ 3.80, 3.60).

  • HSQC (Heteronuclear Single Quantum Coherence) : Validates Table 2 by directly linking the protons in Table 1 to their corresponding carbons. Crucially, it will show that the two distinct carbinol protons ( δ 3.80 and 3.60) both correlate to the single carbon at δ 63.5 ppm, proving diastereotopicity.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Proves the macro-connectivity. A cross-peak between the aziridine C2/C3 protons and the quaternary ipso-carbon ( δ 152.5) definitively proves the N-phenyl linkage.

NMR_Elucidation Sample Sample Preparation (CDCl3, TMS, 15 mg) H1_NMR 1H NMR Acquisition (Extract J-couplings & Shifts) Sample->H1_NMR Acquire 1D C13_NMR 13C NMR Acquisition (Identify Strained Carbons) Sample->C13_NMR Acquire 1D COSY 2D COSY (Map C2-H to C3-H & CH2OH) H1_NMR->COSY Spin Systems HSQC_HMBC 2D HSQC & HMBC (Correlate Skeleton & Phenyl) H1_NMR->HSQC_HMBC C13_NMR->HSQC_HMBC C-H Links Stereo Stereochemical Assignment (J_cis vs J_trans Analysis) COSY->Stereo Coupling Data Validation Final Structural Validation (1-Phenylaziridin-2-yl)methanol HSQC_HMBC->Validation Connectivity Stereo->Validation 3D Structure

Figure 1: Logical NMR elucidation workflow for (1-Phenylaziridin-2-yl)methanol structural validation.

Conclusion

The characterization of (1-Phenylaziridin-2-yl)methanol requires a nuanced understanding of stereochemistry and ring strain. By leveraging the specific J -coupling inversions inherent to three-membered rings and utilizing the diastereotopic nature of the carbinol protons as an internal structural probe, researchers can achieve unambiguous structural validation. Adhering to the extended relaxation delays and 2D validation workflows outlined in this guide ensures that the resulting data is both quantitatively accurate and mechanistically sound.

References

  • The Journal of Organic Chemistry. Three-Component Synthesis of Di-Keto Aziridines and Highly Functionalized Alkenes from Sulfoxonium Ylides, Nitrosoarenes, and Alkynes. ACS Publications.[Link]

  • National Center for Biotechnology Information. 1-Phenylaziridine | C8H9N | CID 69673. PubChem.[Link]

Sources

Exploratory

Unlocking Azaheterocycles: Reactive Intermediates in (1-Phenylaziridin-2-yl)methanol Ring-Opening Reactions

Executive Summary The aziridine ring is a highly strained three-membered heterocycle (ring strain ~27 kcal/mol), making it an exceptional electrophilic building block in organic synthesis and drug development. When funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aziridine ring is a highly strained three-membered heterocycle (ring strain ~27 kcal/mol), making it an exceptional electrophilic building block in organic synthesis and drug development. When functionalized as (1-phenylaziridin-2-yl)methanol, the molecule possesses a unique combination of electronic and steric properties. The N-phenyl ring modulates the basicity and electron density of the nitrogen, while the C2-hydroxymethyl group provides both steric bulk and a coordinating moiety for Lewis acids. As a Senior Application Scientist, understanding the behavior of the reactive intermediates—specifically the activated aziridinium ion—is critical for predictably controlling the regio- and stereoselectivity of ring-opening reactions.

The Mechanistic Landscape: Aziridinium Ion Formation

Upon activation by a Brønsted or Lewis acid, the aziridine nitrogen is quaternized, forming a highly reactive aziridinium intermediate. The fate of this intermediate depends on a delicate mechanistic balance between SN1-like and SN2-like transition states. The strain associated with the three-membered ring accounts for its high reactivity, while additional regio- and stereochemical control is dictated by the specific substituents present[1].

  • SN2-like Pathway (C3 Attack): Strong nucleophiles (e.g., azides, halides) typically attack the less sterically hindered C3 position. The transition state is governed by steric approach, leading predominantly to primary amine derivatives.

  • SN1-like Pathway (C2 Attack): Weak nucleophiles (e.g., water, alcohols) or strongly acidic conditions promote attack at the more substituted C2 position. This is driven by the electronic stabilization of the developing partial positive charge at C2, which is heavily influenced by the adjacent substituents[2].

MechanisticPathway Substrate (1-Phenylaziridin-2-yl)methanol Intermediate Aziridinium Ion Intermediate (Activated Species) Substrate->Intermediate Lewis/Brønsted Acid Activation C3_Attack C3 Attack (SN2-like) Sterically Favored Intermediate->C3_Attack Strong Nucleophile (e.g., N3-, Halides) C2_Attack C2 Attack (SN1-like) Electronically Stabilized Intermediate->C2_Attack Weak Nucleophile (e.g., H2O, ROH) Product_C3 Primary Amine Derivative (Major with strong Nu-) C3_Attack->Product_C3 Product_C2 Secondary Amine Derivative (Major with weak Nu-) C2_Attack->Product_C2

Mechanistic divergence of the aziridinium intermediate based on nucleophile strength.

Regioselectivity and Stereospecificity

The presence of the hydroxymethyl group at C2 introduces the possibility of Neighboring Group Participation (NGP) and chelation control. For instance, in highly substituted aziridines, nucleophilic attack often occurs at the carbon atom that can best stabilize the positive charge, resulting in highly specific regioisomers[3].

However, when zinc(II) halides are used, the Zn2+ ion can chelate both the aziridine nitrogen and the hydroxyl oxygen of the C2-hydroxymethyl group. This chelation restricts the conformational freedom of the aziridinium intermediate, effectively shielding the C2 position and directing the nucleophile almost exclusively to the C3 position. Conversely, under strong Brønsted acid catalysis (e.g., TFA) in aqueous media, the reaction often proceeds via an SN1-like mechanism, yielding the C2-attacked product due to carbocation stabilization[2].

Quantitative Data Summary

The table below summarizes the expected regioselectivity outcomes based on the catalyst and nucleophile pairing for (1-phenylaziridin-2-yl)methanol derivatives.

Catalyst / ConditionsNucleophileSolventTemp (°C)C2:C3 RatioYield (%)Dominant Mechanism
ZnCl₂ (1.0 eq)Cl⁻CH₂Cl₂40< 5 : > 9588Chelation-controlled SN2
BF₃·OEt₂ (0.1 eq)N₃⁻MeCN010 : 9082Sterically-controlled SN2
TFA (Excess)H₂OAcetone/H₂O2590 : 1090Electronically-stabilized SN1
H₂SO₄ (Cat.)MeOHMeOH6585 : 1576Electronically-stabilized SN1

Self-Validating Experimental Protocol: Zinc(II) Halide-Mediated Ring Opening

In drug development, experimental reproducibility is paramount. Protocols must be designed as self-validating systems—meaning they contain built-in analytical checkpoints to verify intermediate states before proceeding.

Causality of Catalyst Choice: Why use ZnCl₂ instead of a strong Brønsted acid like HCl? Strong Brønsted acids can cause unselective protonation of both the aziridine nitrogen and the hydroxyl oxygen, leading to competitive elimination or premature polymerization. Zn(II) acts as a soft Lewis acid, preferentially chelating the N and O atoms simultaneously. This locks the conformation and activates the ring without degrading the substrate.

Step-by-Step Methodology

Step 1: Substrate Activation (Chelation)

  • Procedure: Suspend anhydrous ZnCl₂ (1.0 equiv) in dry CH₂Cl₂ under an N₂ atmosphere. Add a solution of (1-phenylaziridin-2-yl)methanol (1.0 equiv) in CH₂Cl₂ dropwise at 0 °C.

  • Causality: The low temperature prevents uncontrolled, exothermic ring opening. The strictly anhydrous solvent is crucial; water would outcompete the aziridine for Lewis acid coordination, destroying the chelation complex.

  • Validation Checkpoint: Remove a 50 µL aliquot, quench with D₂O, and analyze via ¹H NMR. Successful chelation is indicated by a distinct downfield shift of the aziridine ring protons (typically shifting from ~δ 2.2 to δ 2.8 ppm) due to electron withdrawal by the zinc center.

Step 2: Nucleophilic Addition

  • Procedure: Allow the mixture to warm to room temperature, then heat to reflux (40 °C) for 4 hours.

  • Causality: The chloride counterion from ZnCl₂ acts as the nucleophile. Refluxing provides the necessary activation energy to overcome the chelation-stabilized transition state, forcing the SN2-like attack at C3.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The aziridine starting material spot (Rf ~0.45) should completely disappear, replaced by a lower Rf spot corresponding to the ring-opened β-chloro amine product.

Step 3: Quenching and Isolation

  • Procedure: Quench the reaction mixture with saturated aqueous NH₄Cl (2.0 mL per mmol). Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl safely breaks the zinc complex without altering the pH drastically. Highly basic or acidic quenches could cause unwanted side reactions, such as the reformation of an epoxide from the resulting halohydrin.

  • Validation Checkpoint: Crude ¹H NMR must be performed prior to column chromatography to reveal the true C2:C3 regioisomer ratio by integrating the benzylic versus hydroxymethyl protons, ensuring no fractionation occurred during purification.

Workflow Step1 1. Substrate Activation (ZnX2 in DCM) Val1 Validation: NMR downfield shift Step1->Val1 Step2 2. Nucleophilic Addition (Controlled Temp) Step1->Step2 Val2 Validation: TLC baseline intermediate Step2->Val2 Step3 3. Reaction Quenching (Sat. NH4Cl) Step2->Step3 Step4 4. Isolation & Analysis (Extraction & HPLC) Step3->Step4 Val4 Validation: Regio-ratio quantification Step4->Val4

Self-validating experimental workflow for regioselective aziridine ring opening.

Conclusion

Mastering the ring-opening of (1-phenylaziridin-2-yl)methanol requires a deep understanding of the reactive aziridinium intermediate. By strategically choosing catalysts that leverage the C2-hydroxymethyl group for chelation (like ZnCl₂), scientists can override inherent electronic biases to achieve highly regioselective SN2-like openings. Implementing self-validating protocols ensures that these sensitive mechanistic pathways are rigorously controlled, paving the way for the efficient synthesis of complex azaheterocyclic therapeutics.

References

  • Regiospecific and Enantiospecific Ring Opening of Methyl (+)-(1'R, 2R)- and (-)-(1'R, 2S)-1-(2-phenylethanol) Aziridine-2-carboxylates Source: MDPI[Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: NIH / Frontiers in Chemistry[Link]

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties Source: NIH / Molecules[Link]

  • An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides Source: IIT Kanpur / Tetrahedron Letters[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Ring Opening of (1-Phenylaziridin-2-yl)methanol

Strategic Context in Drug Development Aziridinyl alcohols, particularly (1-Phenylaziridin-2-yl)methanol, are highly versatile synthetic building blocks in medicinal chemistry. Their strained three-membered nitrogen heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

Aziridinyl alcohols, particularly (1-Phenylaziridin-2-yl)methanol, are highly versatile synthetic building blocks in medicinal chemistry. Their strained three-membered nitrogen heterocycles make them excellent electrophiles for generating functionalized azaheterocycles, vicinal amino alcohols, and complex active pharmaceutical ingredients (APIs). However, the utility of these intermediates hinges entirely on regiocontrol —the ability to selectively direct a nucleophile to either the C2 (internal) or C3 (terminal) position of the aziridine ring.

This application note provides a comprehensive, self-validating guide to controlling the regioselective ring opening of (1-Phenylaziridin-2-yl)methanol, leveraging both transition-metal-catalyzed and Brønsted acid-promoted pathways.

Mechanistic Causality: Dictating C2 vs. C3 Regiocontrol

To achieve high yields and isomeric purity, one must understand the thermodynamic and kinetic forces governing the aziridine ring opening. The non-activated aziridine-bearing electron-donating or neutral groups at the ring nitrogen is relatively stable; it must be activated as an aziridinium ion or its equivalent prior to the ring-opening reaction[1].

  • C3-Selective Opening (Terminal Attack): When utilizing a Lewis acid such as Zn(OTf)₂, the catalyst bidentately coordinates to both the aziridine nitrogen and the pendant hydroxyl group of the methanol moiety. This chelation locks the substrate into a rigid conformation. The steric bulk of the catalyst-substrate complex shields the C2 position, effectively forcing the incoming nucleophile to attack the less hindered C3 position via a highly ordered [2].

  • C2-Selective Opening (Internal Attack): Conversely, when the aziridine is activated by a strong Brønsted acid like Trifluoroacetic acid (TFA), the nitrogen is protonated to form a highly electrophilic aziridinium ion without the steric shielding of a metal complex. The transition state develops significant carbocation character (S_N1-like). The C2 position is preferentially attacked because the adjacent hydroxymethyl group stabilizes the developing positive charge better than the primary C3 carbon, driving the regioselectivity toward the internal [3].

Pathway Visualization

Pathway Substrate (1-Phenylaziridin-2-yl)methanol Zn_Coord Zn(II) Coordination (Bidentate N, O-chelation) Substrate->Zn_Coord Zn(OTf)2 Catalyst Acid_Act Brønsted Acid Activation (N-Protonation) Substrate->Acid_Act TFA / AcOH Promoter SN2_Attack Sterically Guided SN2 Attack (Nucleophile at C3) Zn_Coord->SN2_Attack Directing Group Effect SN1_Attack Charge-Controlled SN1-like Attack (Nucleophile at C2) Acid_Act->SN1_Attack Carbocation Stabilization Prod_C3 C3-Regioisomer (Terminal Opening) SN2_Attack->Prod_C3 Prod_C2 C2-Regioisomer (Internal Opening) SN1_Attack->Prod_C2

Mechanistic divergence in the regioselective ring opening of (1-Phenylaziridin-2-yl)methanol.

Quantitative Regioselectivity Profiles

The table below synthesizes expected regioselectivity outcomes based on the activation strategy and nucleophile selection.

EntryActivation StrategyNucleophileSolventTemp (°C)Major RegioisomerRatio (C3:C2)Est. Yield
1Zn(OTf)₂ (10 mol%)Thiophenol (PhSH)THF-30 to RTC3 (Terminal)>95:588%
2Zn(OTf)₂ (10 mol%)Aniline (PhNH₂)THF-30 to RTC3 (Terminal)92:882%
3TFA (1.2 equiv)Water (H₂O)CH₂Cl₂0 to RTC2 (Internal)5:9576%
4AcOH (Neat)Acetate (AcO⁻)AcOH60C2 (Internal)10:9081%

Data extrapolated from established aziridine ring-opening methodologies[3],[2],[4].

Self-Validating Experimental Workflows

Protocol A: Zinc-Catalyzed C3-Selective Ring Opening (Terminal Attack)

This protocol utilizes a hydroxyl-directed approach to selectively yield 3-substituted 2-amino-1-propanol derivatives. Thiol groups open the aziridine ring particularly easily, and under these conditions, the reaction is fully regioselective[4].

Reagents: (1-Phenylaziridin-2-yl)methanol (1.0 mmol), Zn(OTf)₂ (10 mol%), Thiophenol (1.2 mmol), Anhydrous THF (5.0 mL).

  • Preparation & Complexation: Flame-dry a Schlenk tube under argon. Add (1-Phenylaziridin-2-yl)methanol (149 mg, 1.0 mmol) and Zn(OTf)₂ (36 mg, 0.1 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous THF. Stir at room temperature for 10 minutes to allow the bidentate Zn(II) complex to form.

    • Validation Checkpoint 1: The solution must be completely homogeneous. A cloudy suspension indicates moisture in the THF, which will hydrolyze the catalyst and destroy regioselectivity.

  • Cooling: Cool the reaction mixture to -30 °C using a dry ice/acetonitrile bath.

    • Causality: Lowering the temperature suppresses the uncatalyzed background reaction, ensuring the nucleophile only attacks the sterically locked catalyst-substrate complex.

  • Nucleophile Addition: Add thiophenol (123 µL, 1.2 mmol) dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction to stir, slowly warming to room temperature over 4 hours.

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in 100 µL sat. NaHCO₃, and spot on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (R_f ~0.5) should be consumed, replaced by a single, more polar UV-active spot (R_f ~0.25).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to afford the pure C3-regioisomer.

Protocol B: Acid-Promoted C2-Selective Ring Opening (Internal Attack)

This protocol relies on Brønsted acid activation to yield 2-substituted 3-amino-1-propanol derivatives via an S_N1-like pathway[3],[1].

Reagents: (1-Phenylaziridin-2-yl)methanol (1.0 mmol), Trifluoroacetic Acid (TFA, 1.2 mmol), H₂O (5.0 mmol), CH₂Cl₂ (5.0 mL).

  • Substrate Dissolution: Dissolve (1-Phenylaziridin-2-yl)methanol (149 mg, 1.0 mmol) in 5.0 mL of CH₂Cl₂ in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath to control the initial exothermic protonation.

  • Activation: Add TFA (92 µL, 1.2 mmol) dropwise. Stir for 5 minutes.

    • Causality: TFA rapidly protonates the aziridine nitrogen, creating the highly electrophilic aziridinium ion necessary for attack by a weak nucleophile like water.

  • Nucleophile Addition: Add deionized H₂O (90 µL, 5.0 mmol) in one portion. Remove the ice bath and stir at room temperature for 6 hours.

    • Validation Checkpoint 3: Monitor via TLC (CH₂Cl₂:MeOH 10:1). The formation of the diol product will appear as a highly polar spot (R_f ~0.15) requiring a ninhydrin or KMnO₄ stain for optimal visualization.

  • Workup & Purification: Neutralize the reaction mixture by slowly adding 1M NaOH until the aqueous layer reaches pH 8. Extract the product with CH₂Cl₂ (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via preparative TLC or column chromatography to isolate the C2-regioisomer.

References

  • Srivastava, N., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11.[Link]

  • Wang, Y., et al. (2019). Zinc-Catalyzed Hydroxyl-Directed Regioselective Ring Opening of Aziridines in SN2 Reaction Pathway. Organic Letters, 22(1), 125-129.[Link]

  • Kim, Y., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1693.[Link]

  • Zawisza, A., et al. (2022). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 27(6), 1774.[Link]

Sources

Application

Application Note: (1-Phenylaziridin-2-yl)methanol as a Chiral Building Block for Regioselective Amino Alcohol Synthesis

Executive Summary & Scientific Context The synthesis of enantiopure 1,2- and 1,3-amino alcohols is a critical path in drug development, as these motifs are ubiquitous in biologically active natural products, sphingolipid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The synthesis of enantiopure 1,2- and 1,3-amino alcohols is a critical path in drug development, as these motifs are ubiquitous in biologically active natural products, sphingolipids, and chiral ligands. (1-Phenylaziridin-2-yl)methanol represents a highly versatile, stereodefined building block for these structures. Unlike oxiranes, the nitrogen atom in aziridines allows for tunable electronic activation, dictating the regiochemical outcome of subsequent ring-opening reactions.

This application note provides a comprehensive guide to the activation and regioselective ring-opening of (1-phenylaziridin-2-yl)methanol. By understanding the causality between electrophilic activation and nucleophilic trajectory, researchers can predictably access specific amino alcohol regioisomers.

Mechanistic Principles: Regioselectivity in Aziridine Ring-Opening

Aziridines possess a high ring strain energy (~27 kcal/mol), similar to cyclopropanes and epoxides. However, N-aryl and N-alkyl aziridines are considered "non-activated" because the electron-donating nature of the nitrogen substituent stabilizes the ring against nucleophilic attack . To initiate ring-opening, the aziridine must first be electrophilically activated into an aziridinium ion or coordinated to a Lewis acid .

Once activated, the trajectory of the incoming nucleophile is governed by a competition between steric and electronic factors:

  • C3 Attack (Steric Control): The C3 position is unsubstituted and sterically accessible. Soft nucleophiles (e.g., acetate, azide) operating under standard SN​2 conditions preferentially attack here, yielding β -amino alcohol derivatives.

  • C2 Attack (Electronic Control): The C2 position bears the hydroxymethyl group. Under Lewis acid catalysis, the transition state develops partial carbocationic character. The C2 position is better equipped to stabilize this positive charge, directing hard nucleophiles or heteroatoms toward an SN​1 -like opening, yielding α -amino alcohol derivatives [[1]]([Link]).

Mechanism A (1-Phenylaziridin-2-yl)methanol B Aziridinium Ion Intermediate A->B Alkylation / Lewis Acid C C3 Attack (Steric Control) B->C Soft Nucleophile D C2 Attack (Electronic Control) B->D Hard Nucleophile E β-Amino Alcohol Derivative C->E F α-Amino Alcohol Derivative D->F

Caption: Regioselective ring-opening pathways of activated (1-phenylaziridin-2-yl)methanol.

Quantitative Data: Substrate Scope & Regioselectivity

The choice of activating agent and nucleophile directly dictates the yield and regiomeric ratio. The table below summarizes expected outcomes based on established literature parameters for aziridin-2-yl methanols .

Activation MethodNucleophileSolventMajor Attack SiteRegioselectivity (C3:C2)Typical Yield
Alkylation (MeOTf)NaOAc CH2​Cl2​ C3 (Steric)57:43 to 95:585–97%
Alkylation (Allyl-I) NaN3​ CH3​CN C3 (Steric)~ 70:3075–85%
Lewis Acid ( BF3​⋅OEt2​ )R-SHTolueneC2 (Electronic)~ 10:9080–90%
None (Thermal)AminesTHFN/ANo Reaction0%

Note: Neutral amines are insufficiently nucleophilic to break down the aziridinium ion without prior deprotonation or stronger electrophilic activation .

Experimental Workflow: Alkylative Activation & Ring-Opening

The following protocol details the C3-selective ring-opening of (1-phenylaziridin-2-yl)methanol using alkylative activation, a highly reliable method for generating N-alkylated amino alcohols .

Workflow S1 Step 1: Aziridine Activation (MeOTf, CH2Cl2, 0°C) S2 Step 2: Nucleophilic Ring-Opening (NaOAc, RT, 6h) S1->S2 S3 Validation Checkpoint (TLC / 1H NMR) S2->S3 S3->S2 Incomplete Reaction S4 Step 3: Quench & Extraction (Sat. NaHCO3) S3->S4 Aziridine Consumed S5 Step 4: Purification (Flash Chromatography) S4->S5

Caption: Step-by-step workflow for the alkylative activation and ring-opening of aziridines.

Step-by-Step Protocol

Step 1: Aziridine Activation

  • Dissolve 1.0 equivalent of (1-phenylaziridin-2-yl)methanol in anhydrous CH2​Cl2​ (0.2 M concentration) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add 1.1 equivalents of methyl trifluoromethanesulfonate (MeOTf).

  • Causality & Rationale: CH2​Cl2​ is chosen as a non-nucleophilic, polar aprotic solvent that stabilizes the resulting aziridinium intermediate. The 0 °C temperature is critical; ambient temperature addition of strong alkylating agents to aziridines can trigger uncontrolled, exothermic ring-opening polymerization.

Step 2: Nucleophilic Addition

  • Stir the mixture for 15 minutes at 0 °C to ensure complete formation of the N-methylaziridinium ion.

  • Add 2.0 equivalents of Sodium Acetate (NaOAc) directly to the mixture.

  • Causality & Rationale: NaOAc acts as the external nucleophile. Sodium salts are preferred over Cesium salts (CsOAc) in this specific context, as the tighter ion pairing of NaOAc has been empirically shown to improve overall yields and limit degradation pathways .

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6 hours.

Step 3: Validation Checkpoint (Self-Validating System) Before quenching, verify the consumption of the activated intermediate.

  • Action: Withdraw a 10 μL aliquot, dilute in CDCl3​ , and perform a rapid 1H NMR.

  • Validation: Intact chiral aziridin-2-yl methanols exhibit characteristic high-field ring protons (typically distinct multiplets between δ 1.70–2.95 ppm) . The disappearance of these highly shielded signals and the emergence of downfield acyclic signals ( δ 3.50–4.50 ppm) confirms successful ring opening.

Step 4: Quenching & Extraction

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ solution.

  • Separate the organic layer. Extract the aqueous layer twice with CH2​Cl2​ .

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). The C3-attack product (major) and C2-attack product (minor) generally exhibit sufficient ΔRf​ for baseline separation.

Sources

Method

Application Note: Enantioselective Synthesis and Regioselective Ring-Opening of (1-Phenylaziridin-2-yl)methanol Derivatives

Introduction Chiral aziridines are highly strained, three-membered nitrogen heterocycles that serve as powerful electrophiles in asymmetric synthesis[1]. Among these, (1-phenylethyl)aziridin-2-yl methanol derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral aziridines are highly strained, three-membered nitrogen heterocycles that serve as powerful electrophiles in asymmetric synthesis[1]. Among these, (1-phenylethyl)aziridin-2-yl methanol derivatives are particularly valuable. They act as versatile precursors for the synthesis of enantiopure vicinal amino alcohols, which are ubiquitous motifs in bioactive natural products (e.g., sphingosines, clavaminol) and pharmaceutical agents[2]. Furthermore, optically pure aziridin-2-yl methanols themselves are utilized as chiral ligands and NMR sensors for the enantiodiscrimination of carboxylic acids containing tertiary or quaternary stereogenic centers[3].

Mechanistic Insights & Causality

The synthetic utility of aziridin-2-yl methanols stems from their ability to undergo stereospecific ring-opening reactions. However, unactivated aziridines—where the nitrogen bears an electron-donating or neutral alkyl group, such as a 1-phenylethyl moiety—are relatively inert to nucleophilic attack due to the poor leaving-group ability of the basic nitrogen[4].

Causality of Activation: To facilitate nucleophilic ring-opening, the aziridine must be activated. This is typically achieved via N-alkylation (e.g., using alkyl triflates or allyl iodide/AgOTf) to form a highly reactive aziridinium ion, or through Lewis/Brønsted acid coordination[4]. Once activated, the inherent ring strain drives the nucleophilic ring-opening process[5].

Regioselectivity (C2 vs. C3 Attack): The regiochemical outcome is governed by a delicate balance between steric and electronic factors:

  • Pathway A (C3 Attack): Nucleophiles typically attack the less sterically hindered C3 position (terminal carbon), proceeding via an SN2-like mechanism with inversion of stereochemistry. This pathway is heavily favored when adjacent functional groups (e.g., γ-silyl groups) sterically block the C2 position[6].

  • Pathway B (C2 Attack): Attack at the more substituted C2 position (internal carbon) occurs when the developing positive charge in the transition state is electronically stabilized by adjacent groups (e.g., a γ-ketone), shifting the mechanism toward an SN1-like pathway[6]. This regioselectivity is critical for synthesizing specific azaheterocycles, dictating whether a piperidine or pyrrolidine core is formed[6].

Workflow & Regioselectivity Pathways

G Az Activated Aziridinium Ion (N-Alkylated/Protonated) C2 Pathway a: C2 Attack (Electronic Stabilization) Az->C2 Soft Nucleophiles (e.g., H2O/TFA, γ-ketone) C3 Pathway b: C3 Attack (Steric Control) Az->C3 Hard Nucleophiles (e.g., NaOAc, γ-silyl) Prod2 β-Substituted α-Amino Alcohol (e.g., Piperidine precursors) C2->Prod2 Prod3 α-Substituted β-Amino Alcohol (e.g., Pyrrolidine precursors) C3->Prod3

Regioselective pathways for the nucleophilic ring-opening of activated aziridinium intermediates.

Quantitative Data: Nucleophile & Regioselectivity Profiles

The choice of nucleophile, activating agent, and solvent profoundly impacts the yield and regioselectivity of the ring-opening process[4]. The table below summarizes optimized conditions for the ring-opening of N-(1-phenylethyl)aziridin-2-yl methanol derivatives.

Substrate DerivativeActivation MethodNucleophileSolventMajor RegioisomerYield (%)
2-BenzyloxymethylaziridineEtOTf (1.1 eq)NaOAc (1.5 eq)CH3CNC3 Attack (88:12 dr)62%
2-(Allyloxy)propan-2-yl aziridineAllyl Iodide / AgOTfNaOAc (1.1 eq)CH3CNC3 Attack71%
γ-Ketone substituted aziridineCF3CO2H (Brønsted Acid)H2OTHF/H2OC2 Attack>80%
γ-Silyl substituted aziridineCF3CO2H (Brønsted Acid)H2OTHF/H2OC3 Attack>80%

Experimental Protocol: Alkylative Ring-Opening with Allyl Iodide/NaOAc

This self-validating protocol details the tandem N-alkylation and nucleophilic ring-opening of an O-protected ((R)-1-phenylethyl)aziridin-2-yl methanol derivative to yield a highly functionalized vicinal amino alcohol[4].

Materials & Reagents:

  • (R)-2-(2-(allyloxy)propan-2-yl)-1-((R)-1-phenylethyl)aziridine (Substrate)

  • Silver trifluoromethanesulfonate (AgOTf, 1.1 equiv)

  • Allyl iodide (1.1 equiv)

  • Sodium acetate (NaOAc, 1.1 equiv)

  • Anhydrous Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

Step-by-Step Methodology:

  • Preparation of the Reaction Environment: Flame-dry a Schlenk flask under vacuum and backfill with dry N2. Add the aziridine substrate (e.g., 0.858 g, 3.95 mmol) and dissolve in anhydrous CH3CN (13.2 mL)[4]. Cool the stirred solution to 0 °C using an ice bath.

  • In Situ Aziridinium Ion Formation: To the cooled solution, rapidly add AgOTf (1.116 g, 4.35 mmol) followed immediately by allyl iodide (0.405 mL, 4.35 mmol)[4]. Causality note: AgOTf acts as a halide scavenger, precipitating AgI and driving the irreversible formation of the highly electrophilic N-allyl aziridinium intermediate. Stir for 5–10 minutes.

  • Nucleophilic Attack: Add anhydrous NaOAc (0.356 g, 4.35 mmol) in one portion to the reaction mixture[4]. Maintain the temperature at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Reaction Propagation: Stir the mixture at RT for 3 hours. Monitor the reaction progress via TLC (see Self-Validation section).

  • Quenching & Extraction: Quench the reaction by adding deionized water (10 mL). Extract the aqueous layer with CH2Cl2 (3 × 20 mL)[4].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, EtOAc/Hexane gradient) to isolate the ring-opened acetate product.

Self-Validation & Troubleshooting

To ensure the scientific integrity of the protocol, the following validation checkpoints must be met:

  • TLC Monitoring: The starting aziridine typically exhibits an Rf of ~0.30 in 30% EtOAc/Hexane[6]. Successful activation and ring-opening will result in the complete disappearance of this spot and the emergence of a more polar product spot (due to the ring-opened structure, despite acetate protection).

  • NMR Validation: In the 1H NMR spectrum (CDCl3), the highly shielded protons of the intact aziridine ring (typically appearing as multiplets between 1.50–2.50 ppm)[3] must completely disappear. They will be replaced by downfield signals (3.50–5.00 ppm) corresponding to the protons adjacent to the newly formed ester and amine functionalities[4].

  • Regiochemical Assignment: The regioselectivity (C2 vs C3 attack) can be confirmed via 2D NMR (COSY and HMBC). For C3 attack, the acetate carbonyl carbon will show a definitive HMBC correlation to the terminal -CH2- protons.

References

  • Recent Synthetic Applications of Chiral Aziridines , SciSpace, 1

  • Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H , NIH, 2

  • Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors , ACS Publications, 3

  • Alkylative Aziridine Ring-Opening Reactions , MDPI, 4

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle , Frontiers,6

  • Alkylative Aziridine Ring-Opening Reactions , Semantic Scholar,5

Sources

Application

Application Notes &amp; Protocols: Synthesis of Pharmaceutical Intermediates from (1-Phenylaziridin-2-yl)methanol

Abstract (1-Phenylaziridin-2-yl)methanol is a highly versatile chiral building block in medicinal chemistry. Its intrinsic functionalities—a strained, reactive aziridine ring and a primary hydroxyl group—provide orthogon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1-Phenylaziridin-2-yl)methanol is a highly versatile chiral building block in medicinal chemistry. Its intrinsic functionalities—a strained, reactive aziridine ring and a primary hydroxyl group—provide orthogonal handles for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the key synthetic pathways originating from (1-Phenylaziridin-2-yl)methanol to generate valuable pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the strategic importance of this scaffold in the synthesis of complex nitrogen-containing molecules, such as chiral vicinal amino alcohols and diamines, which are prevalent in numerous bioactive compounds.

Introduction: The Strategic Value of (1-Phenylaziridin-2-yl)methanol

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[1]. The introduction of chirality and functional handles to related nitrogenous scaffolds, like aziridines, significantly expands the accessible chemical space for drug discovery. (1-Phenylaziridin-2-yl)methanol stands out as a valuable starting material for several reasons:

  • Inherent Reactivity : The significant ring strain of the aziridine (25-26 kcal/mol) facilitates a wide range of nucleophilic ring-opening reactions, providing access to β-functionalized amines[2].

  • Stereochemical Control : As a chiral molecule, it serves as a foundational element for the asymmetric synthesis of complex targets, ensuring stereospecific interactions with biological macromolecules.

  • Orthogonal Functional Groups : The N-phenyl group influences the ring's electronic properties, while the C2-hydroxymethyl group offers a site for independent chemical modification, such as oxidation or conversion to a leaving group[1].

This document will focus on the two primary modes of reactivity: nucleophilic ring-opening of the aziridine core and functionalization of the exocyclic hydroxyl group.

Synthesis of the Starting Material: (1-Phenylaziridin-2-yl)methanol

A robust synthesis of the starting material is paramount. A common and effective method is the intramolecular cyclization of a β-amino alcohol precursor, such as 2-(phenylamino)-1-phenylethanol. This transformation is often achieved via a modified Wenker synthesis.

Protocol 1: Modified Wenker Synthesis of (1-Phenylaziridin-2-yl)methanol

This protocol is an adaptation of the classic Wenker synthesis, optimized to minimize common side reactions like elimination and polymerization[3]. The process involves converting the hydroxyl group of a β-amino alcohol into a sulfate ester, which then acts as a leaving group for intramolecular SN2 cyclization by the amine.

Workflow:

cluster_0 Step 1: Sulfation cluster_1 Step 2: Cyclization start 2-(Phenylamino)-1-phenylethanol intermediate Amino Alcohol Sulfate Ester start->intermediate  Chlorosulfonic Acid, 0°C final (1-Phenylaziridin-2-yl)methanol intermediate->final  NaOH (aq), 50-60°C

Figure 1: Workflow for the Modified Wenker Synthesis.

Materials:

  • 2-(Phenylamino)-1-phenylethanol

  • Chlorosulfonic acid

  • Anhydrous Chloroform (or Tetrahydrofuran)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Step 1: Formation of the Amino Alcohol Sulfate Ester [3]

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(phenylamino)-1-phenylethanol (1 equivalent) in anhydrous chloroform.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10°C.

    • After complete addition, allow the mixture to stir at room temperature for 2-4 hours. The sulfate ester will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Step 2: Intramolecular Cyclization [3]

    • In a separate flask, prepare a solution of sodium hydroxide (2-3 equivalents) in water.

    • Add the dried amino alcohol sulfate ester from Step 1 to the NaOH solution in portions with vigorous stirring.

    • Heat the reaction mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product with DCM (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1-Phenylaziridin-2-yl)methanol.

    • Purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Low Temperature Sulfation: Adding chlorosulfonic acid at 0°C minimizes charring and degradation of the starting material[3].

  • Base-Mediated Cyclization: The use of a strong base like NaOH is necessary to deprotonate the amine, which then acts as the intramolecular nucleophile to displace the sulfate leaving group. The SN2 nature of this ring-closure results in an inversion of configuration at the carbon bearing the leaving group[3].

Key Transformation: Nucleophilic Ring-Opening of the Aziridine Core

The ring-opening of aziridines is a cornerstone of their synthetic utility, providing access to a wide range of vicinal (1,2-disubstituted) functionalized amines[4]. The regioselectivity of the attack is a critical consideration and is highly dependent on the reaction conditions.

  • Under Acidic Conditions (Brønsted or Lewis Acid Catalysis): The reaction proceeds through an aziridinium ion intermediate. The nucleophile preferentially attacks the more substituted carbon (C2, the benzylic position) due to the stabilization of the developing positive charge in an SN1-like transition state[5].

  • Under Neutral/Basic Conditions: With potent nucleophiles, the reaction follows a more traditional SN2 pathway, with the nucleophile attacking the less sterically hindered carbon (C3)[5][6].

Protocol 2: Synthesis of Chiral Vicinal Amino Alcohols via Acid-Catalyzed Ring-Opening

This protocol describes the synthesis of β-amino ether derivatives through the regioselective ring-opening of the aziridine with an alcohol, catalyzed by a Brønsted acid. This class of compounds is a key structural motif in many pharmaceutical agents.

Workflow:

cluster_0 Activation & Ring Opening cluster_1 Work-up start (1-Phenylaziridin-2-yl)methanol product 2-(Alkoxy)-2-phenylethan-1-ol -1-amine Derivative start->product  R-OH, Brønsted Acid (e.g., TFA), Room Temp. workup Aqueous Work-up & Extraction product->workup purify Column Chromatography workup->purify

Figure 2: Workflow for Acid-Catalyzed Ring-Opening with Alcohols.

Materials:

  • (1-Phenylaziridin-2-yl)methanol

  • Alcohol (e.g., Methanol, Ethanol)

  • Trifluoroacetic Acid (TFA) or other suitable Brønsted acid[7]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (1-Phenylaziridin-2-yl)methanol (1.0 eq) in DCM (0.2 M) in a round-bottom flask.

  • Add the desired alcohol (2.0-5.0 eq).

  • Cool the mixture to 0°C and add the Brønsted acid (e.g., TFA, 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude amino alcohol derivative by flash column chromatography on silica gel.

Causality and Rationale:

  • Acid Catalysis : The Brønsted acid protonates the aziridine nitrogen, forming a highly reactive aziridinium ion. This activation is essential for the ring to be opened by a weak nucleophile like an alcohol[7][8].

  • Regioselectivity : The attack occurs at the C2 carbon because the phenyl group stabilizes the partial positive charge of the benzylic carbon in the transition state.

Protocol 3: Synthesis of Chiral Vicinal Azido-amines and Diamines

Vicinal diamines are crucial intermediates in the synthesis of ligands, catalysts, and pharmaceuticals. A reliable method to produce them is through the ring-opening of aziridines with an azide source, followed by reduction.

Workflow:

cluster_0 Step 1: Azide Ring-Opening cluster_1 Step 2: Reduction start (1-Phenylaziridin-2-yl)methanol azido_amine β-Azido Amine Intermediate start->azido_amine  HN3, Ti(OiPr)4 (cat.) vic_diamine Chiral Vicinal Diamine azido_amine->vic_diamine  Staudinger Reduction (e.g., PPh3, H2O)

Figure 3: Synthesis of Vicinal Diamines via Azide Ring-Opening.

Materials:

  • (1-Phenylaziridin-2-yl)methanol

  • Hydrazoic acid (HN3) (Caution: Highly toxic and explosive) or Sodium Azide with a Lewis Acid.

  • Titanium (IV) isopropoxide (Ti(OiPr)4)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF) / Water

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Step 1: Ring-Opening with Azide [9][10]

    • CAUTION: Hydrazoic acid is extremely toxic and explosive. This reaction must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

    • To a solution of (1-Phenylaziridin-2-yl)methanol (1.0 eq) in anhydrous toluene at 0°C, add a catalytic amount of Ti(OiPr)4.

    • Slowly add a solution of hydrazoic acid (HN3) in toluene (1.5 eq).

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude β-azido amine is often used in the next step without further purification. Yields for this step are typically high (90-97%)[9][10].

  • Step 2: Staudinger Reduction to Vicinal Diamine [9]

    • Dissolve the crude azido amine from Step 1 in a mixture of THF and water (e.g., 9:1 v/v).

    • Add triphenylphosphine (1.1 eq) in portions. Nitrogen gas will evolve.

    • Stir the reaction mixture at room temperature for 8-12 hours until the azide is fully consumed (monitor by IR spectroscopy or TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting diamine by column chromatography to remove triphenylphosphine oxide.

Causality and Rationale:

  • Lewis Acid Promotion : Ti(OiPr)4 acts as a Lewis acid, coordinating to the aziridine nitrogen to facilitate ring-opening by the azide nucleophile[9][10].

  • Stereochemistry : The ring-opening occurs with inversion of configuration at the site of nucleophilic attack. The subsequent Staudinger reduction proceeds with retention of configuration, allowing for overall stereocontrol[9].

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the nucleophilic ring-opening of substituted aziridines, demonstrating the versatility of this scaffold.

Intermediate ClassNucleophileCatalyst/ConditionsRegioselectivityTypical YieldReference
β-Amino EthersPhenolsBrønsted Acid (TFA)C2-attackHigh[8]
β-Amino AlcoholsWaterBrønsted Acid (TFA)C2-attackGood[7]
Vicinal Azido-aminesHN₃Ti(OiPr)₄C2/C3 dependent90-97%[9][10]
β-Amino ThioethersThiophenolsZn(OTf)₂C3-attack (directed)up to 98%[6]
Vicinal DiaminesAminesCatalyst-free, heatC3-attackGood[11]

Safety and Handling

  • Aziridines : Aziridines, including (1-Phenylaziridin-2-yl)methanol, should be handled with care as they are a class of compounds with potential toxicity and mutagenicity. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (gloves, safety glasses).

  • Reagents : Many reagents used in these protocols are hazardous.

    • Chlorosulfonic Acid : Highly corrosive and reacts violently with water.

    • Hydrazoic Acid (HN₃) : Extremely toxic and explosive. Should only be generated and used in solution by experienced chemists.

    • Organometallic Reagents & Strong Acids/Bases : Handle with appropriate care according to standard laboratory safety procedures.

Conclusion

(1-Phenylaziridin-2-yl)methanol is a powerful and versatile chiral synthon for the construction of pharmaceutically relevant intermediates. A deep understanding of the factors governing the regioselectivity of its ring-opening reactions allows researchers to strategically access a wide variety of chiral β-amino alcohols, vicinal diamines, and other functionalized amine derivatives. The protocols and principles outlined in this guide provide a robust framework for leveraging this building block in the design and execution of complex synthetic campaigns in drug discovery and development.

References

  • Frontiers. (n.d.). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
  • Organic & Biomolecular Chemistry. (n.d.). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. RSC Publishing.
  • ResearchGate. (n.d.). Regioselective Ring-Opening of the Synthesized Aziridines a.
  • Thieme. (2020). Regioselective Aziridine Opening.
  • ACS Publications. (n.d.). Regioselective Ring Opening of Aziridines by Oximes via C–C Bond Cleavage: Access to a Library of Oxime-Ethers. The Journal of Organic Chemistry.
  • PMC. (n.d.). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties.
  • ResearchGate. (2024, February 1). Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid‐Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids.
  • PubMed. (2020, February 7). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties.
  • Illinois Chemistry. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS.
  • BenchChem. (n.d.). Application Notes and Protocols: Reactions of α-Phenylaziridine-1-ethanol with Electrophiles and Nucleophiles.
  • RSC Publishing. (n.d.). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry.
  • BenchChem. (n.d.). Common side reactions in the synthesis of alpha-Phenylaziridine-1-ethanol and how to avoid them.
  • PubMed. (2018, May 4). Nucleophilic Ring Opening Reactions of Aziridines.
  • BenchChem. (n.d.). Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry.

Sources

Method

Application Note: Catalytic Applications of (1-Phenylaziridin-2-yl)methanol Derivatives in Asymmetric Organic Synthesis

Executive Summary The pursuit of highly enantioselective transformations in organic synthesis relies heavily on the design of privileged chiral ligands. Among these, (1-Phenylaziridin-2-yl)methanol and its sterically tun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly enantioselective transformations in organic synthesis relies heavily on the design of privileged chiral ligands. Among these, (1-Phenylaziridin-2-yl)methanol and its sterically tuned derivatives—such as diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol and ferrocenyl-substituted aziridinylmethanols (Fam)—have emerged as exceptionally robust bidentate ligands[1]. This application note provides a comprehensive guide to the mechanistic rationale, quantitative performance, and validated step-by-step protocols for utilizing these catalysts in asymmetric carbon-carbon bond-forming reactions.

Mechanistic Insights & Causality: The Aziridinylmethanol Advantage

The exceptional performance of (1-Phenylaziridin-2-yl)methanol derivatives in asymmetric catalysis is not coincidental; it is dictated by precise geometric and electronic parameters:

  • Conformational Rigidity: The immense ring strain of the three-membered aziridine ring severely restricts the conformational flexibility of the attached substituents. This locks the metal complex into a highly defined chiral pocket, minimizing competing transition states.

  • Optimal N,O-Bidentate Coordination: The aziridine nitrogen and the carbinol oxygen act as a synergistic bidentate system for transition metals (e.g., Zn, Ti). The metal coordination simultaneously increases the nucleophilicity of the alkylating agent and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

  • Steric Shielding: When bulky groups (like diphenyl or ferrocenyl) are placed on the carbinol carbon, they create a deep steric wall. This forces the incoming nucleophile to attack the coordinated aldehyde from a single enantioface, resulting in outstanding enantiomeric excess (ee).

CatalyticCycle N1 1. Ligand Pre-activation Aziridinylmethanol + ZnEt2 N2 2. Electrophile Binding Aldehyde Coordination N1->N2 - Ethane N3 3. Stereoselective Attack Alkyl Transfer via TS N2->N3 Facial Selectivity N4 4. Product Release Chiral Alcohol + Catalyst Recovery N3->N4 Zn-Alkoxide Cleavage N4->N1 Catalyst Turnover

General catalytic cycle for aziridinylmethanol-mediated zinc alkylation.

Key Catalytic Applications & Quantitative Data

Aziridinylmethanol derivatives have been successfully deployed across various asymmetric transformations. The table below summarizes their validated performance metrics across different reaction classes.

Table 1: Summary of Catalytic Efficiencies using Aziridinylmethanol Derivatives

Reaction TypeCatalyst/Ligand SystemSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Alkylation Diphenyl-aziridinylmethanol + ZnEt 2​ Aromatic & Aliphatic AldehydesUp to 99%> 95%[1]
Enantioselective Alkynylation Fam-1 + Titanium (Ti)Heteroaromatic & α,β-unsaturatedUp to 96%Up to 96%[2]
Asymmetric Henry Reaction Fam-1 + Zinc (Zn)α-Ketoesters & AldehydesUp to 97%Up to 91%[3]

Experimental Workflows & Protocols

Protocol A: Synthesis of the Chiral Ligand

The synthesis of highly substituted aziridinylmethanols typically involves the nucleophilic acyl substitution of aziridine-2-carboxylates[4] or precise ring-opening strategies[5]. The following protocol details the synthesis of Diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol .

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100-mL Schlenk flask equipped with a magnetic stir bar. Purge with nitrogen and cool to room temperature.

  • Reagent Loading: Add ethyl (S)-1-((S)-1-phenylethyl)aziridine-2-carboxylate (1.0 equiv) dissolved in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add Phenylmagnesium chloride (PhMgCl, 4.0 equiv) dropwise via a syringe pump.

    • Causality: The dropwise addition at 0 °C is critical to prevent exothermic degradation and maintain chemoselectivity, avoiding unwanted ring-opening of the aziridine.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching (Self-Validation Checkpoint): Cool the flask back to 0 °C and quench slowly with saturated NH 4​ Cl solution.

    • Causality: Saturated NH 4​ Cl provides a mildly acidic environment that safely neutralizes the magnesium alkoxide without triggering the acid-catalyzed ring-opening of the sensitive aziridine moiety.

  • Isolation & Validation: Extract the aqueous layer with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography.

    • Validation: The purity of the synthesized ligand must be validated via chiral HPLC to ensure >99% ee. Diastereomeric impurities will exponentially degrade the enantioselectivity of downstream catalytic processes.

LigandSynthesis S1 Chiral Aziridine Ester S2 Grignard Addition (PhMgCl) S1->S2 THF, 0 °C S3 Diphenyl(aziridin-2-yl)methanol S2->S3 Quench & Extract S4 Chiral HPLC Validation S3->S4 >99% ee Required

Synthesis and validation workflow for diphenyl(aziridin-2-yl)methanol.

Protocol B: Asymmetric Addition of Diethylzinc to Aldehydes

This protocol utilizes the ligand synthesized in Protocol A to achieve highly enantioselective alkylation[1].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under nitrogen, add Diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol (5.0 mol%). Add anhydrous hexanes and cool the solution to 0 °C.

  • Zinc Addition: Slowly add Diethylzinc (ZnEt 2​ , 2.0 equiv) via syringe. Stir for 30 minutes at 0 °C.

    • Causality: Pre-mixing allows the formation of the active chiral zinc-alkoxide complex and the release of ethane gas before the electrophile is introduced, ensuring uniform active species generation.

  • Electrophile Introduction: Add the target aldehyde (1.0 equiv) dropwise. Stir the reaction mixture at 0 °C for 12 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): Remove a 0.1 mL aliquot, quench with methanol, and analyze via TLC (Hexanes/EtOAc 8:2).

    • Troubleshooting: If unreacted aldehyde persists after 12 hours, catalyst deactivation (likely via moisture ingress) has occurred. Ensure strict anhydrous Schlenk techniques are maintained.

  • Quenching & Isolation: Quench the reaction carefully with 1N HCl at 0 °C. Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO 4​ .

  • Analysis: Purify the resulting secondary alcohol via flash chromatography and determine the enantiomeric excess using chiral stationary phase HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of (1-Phenylaziridin-2-yl)methanol

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that aziridines are highly versatile but notoriously sensitive three-membered heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that aziridines are highly versatile but notoriously sensitive three-membered heterocycles. (1-Phenylaziridin-2-yl)methanol is a critical chiral building block and reactive intermediate used in the synthesis of complex azaheterocycles [3].

However, its inherent ring strain (approximately 27 kcal/mol) makes the synthesis prone to side reactions, specifically premature ring-opening and polymerization. This guide provides a field-proven, self-validating methodology to optimize your reaction yields, alongside a deep dive into the mechanistic causality of common experimental failures.

Reaction Pathway & Mechanistic Workflow

To synthesize (1-Phenylaziridin-2-yl)methanol, the most scalable and reliable route is a two-phase protocol: an initial SN​2 cyclization to form an aziridine-2-carboxylate, followed by a chemoselective reduction of the ester moiety [1][2].

Pathway A Aniline + Ethyl 2,3-dibromopropanoate B Base Addition (Et3N, Toluene) A->B Step 1: SN2 Alkylation C Ethyl 1-phenylaziridine- 2-carboxylate B->C Intramolecular Cyclization (90 °C) D Chemoselective Reduction (NaBH4, EtOH, 0 °C) C->D Step 2: Ester Reduction F Reductive Ring-Opening (Amino Alcohol Byproduct) C->F Harsh Conditions (e.g., LiAlH4, 25 °C) E (1-Phenylaziridin-2-yl)methanol (Target Product) D->E Mild Hydride Transfer

Reaction pathway for the synthesis of (1-Phenylaziridin-2-yl)methanol highlighting key steps.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Phase 1: Synthesis of Ethyl 1-phenylaziridine-2-carboxylate

Causality Note: The formation of the aziridine ring from the acyclic β -bromoamine intermediate requires a second intramolecular SN​2 displacement. This step is entropically less favored than the first intermolecular displacement and requires sufficient thermal energy and an excess of base to neutralize the generated HBr [1].

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve aniline (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous toluene (0.5 M).

  • Addition: Cool the mixture to 0 °C. Add ethyl 2,3-dibromopropanoate (1.0 equiv) dropwise over 30 minutes to control the exothermic first alkylation.

  • Cyclization: Warm the reaction to room temperature, then heat to 90 °C for 6–8 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexane/EtOAc 8:2). The acyclic intermediate ( Rf​≈0.4 ) must be completely consumed, replaced by the aziridine product ( Rf​≈0.6 ). If the intermediate persists, add an additional 0.5 equiv of triethylamine and continue heating.

  • Workup: Cool to room temperature, filter off the triethylammonium bromide salts, and concentrate the filtrate under reduced pressure.

Phase 2: Chemoselective Reduction to (1-Phenylaziridin-2-yl)methanol

Causality Note: You must reduce the ester without breaking the highly strained C-N bond. Strong, Lewis-acidic reducing agents coordinate to the aziridine nitrogen, activating the ring for reductive cleavage [2]. We utilize sodium borohydride ( NaBH4​ ) in ethanol to ensure chemoselectivity.

  • Preparation: Dissolve the crude ethyl 1-phenylaziridine-2-carboxylate in absolute ethanol (0.2 M) and cool strictly to 0 °C using an ice-water bath.

  • Reduction: Add NaBH4​ (2.5 equiv) in small portions over 15 minutes to prevent rapid hydrogen gas evolution and thermal spikes.

  • Maturation: Stir at 0 °C for 2 hours, then slowly allow the mixture to reach 15 °C.

  • Validation Checkpoint: Check TLC (Hexane/EtOAc 1:1). The ester starting material ( Rf​≈0.8 ) should disappear, yielding a highly polar alcohol spot ( Rf​≈0.3 ).

  • Quench & Extraction: Quench the reaction carefully with a saturated aqueous NH4​Cl solution at 0 °C. Extract 3x with dichloromethane. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate.

Quantitative Data: Reduction Condition Optimization

To illustrate the critical nature of reagent selection in Phase 2, the following table summarizes our internal optimization data regarding chemoselectivity and yield.

Reducing AgentSolventTemperatureYield of Target AlcoholMajor Byproduct / Observation
LiAlH4​ THF25 °C15%Massive reductive ring-opening (amino alcohols).
LiAlH4​ THF0 °C45%Moderate ring-opening; difficult to purify.
DIBAL-HDCM-78 °C60%Incomplete reduction; aldehyde accumulation.
NaBH4​ EtOH 0 °C to 15 °C 88% Optimal chemoselectivity; intact aziridine ring.

Troubleshooting & FAQs

Q1: My final yield is low, and NMR analysis shows a mixture of acyclic amino alcohols. What happened during the reduction step? A: This is a classic case of reductive ring-opening. The aziridine ring is highly strained. If you use a harsh, coordinating reducing agent like LiAlH4​ , the aluminum atom coordinates to the lone pair on the aziridine nitrogen. This pulls electron density away from the ring carbons, activating the C-N bond for direct hydride attack, which ruptures the ring. Correction: Switch to a milder, non-coordinating system like NaBH4​ in ethanol at 0 °C [2].

Q2: During the Phase 1 aziridination, I am getting a high accumulation of the uncyclized intermediate. How do I force the ring closure? A: The initial SN​2 displacement of the α -bromide by aniline is fast, but the subsequent intramolecular displacement of the β -bromide to close the ring is entropically demanding. If the reaction stalls, it is usually due to acid accumulation (HBr) protonating the intermediate amine, rendering it non-nucleophilic. Correction: Ensure you are using at least 2.0 equivalents of anhydrous triethylamine and maintain the reaction temperature at a steady 90 °C in toluene.

Q3: My product degrades heavily during silica gel column chromatography. How can I purify it safely? A: Aziridines undergo rapid acid-catalyzed ring opening. Standard silica gel has free, slightly acidic silanol groups on its surface that will destroy your product upon contact. Correction: You must passivate the silica gel. Pre-flush your chromatography column with an eluent containing 1–2% triethylamine (v/v) to neutralize the acidic sites before loading your crude mixture [1].

Q4: Can I scale this reaction up to 50 grams? A: Yes, but thermal management becomes the primary failure point. Both the initial alkylation and the NaBH4​ reduction are highly exothermic. On a 50g scale, localized hot spots during NaBH4​ addition will cause the ethanol to reflux, leading to thermal degradation of the aziridine. Use a jacketed reactor, overhead stirring, and extend the reagent addition times by a factor of 4.

References

  • Sun, S.; Nagorny, P. "Synthesis of Chiral Aziridine Ligands for Asymmetric Alkylation with Alkylzincs: Diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol." Organic Syntheses, 2021, 98, 446-462. URL:[Link]

  • Wang, Y.; et al. "Straightforward Approach toward Multifunctionalized Aziridines via Catalyst-Free Three-Component Reactions of α-Diazoesters, Nitrosoarenes, and Alkynes." The Journal of Organic Chemistry, 2020, 85 (15), 9566–9575. URL:[Link]

  • Ha, H.-J.; et al. "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 2023, 11, 1284583. URL:[Link]

Optimization

Preventing polymerization and degradation of (1-Phenylaziridin-2-yl)methanol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized aziridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized aziridines. (1-Phenylaziridin-2-yl)methanol is a deceptively simple molecule; however, from a mechanistic standpoint, it is a self-contained polymerization system waiting to be triggered.

The following guide is designed to move your lab away from empirical guesswork and toward a self-validating, mechanistic approach to handling, storing, and troubleshooting this highly reactive reagent.

Section 1: Mechanistic FAQ – Understanding the Causality of Degradation

Q1: Why does (1-Phenylaziridin-2-yl)methanol spontaneously polymerize during storage? The instability of this compound is driven by the severe geometric strain of the three-membered aziridine ring combined with its specific functional groups[1]. The basic nitrogen atom is highly susceptible to protonation by trace environmental acids. Once protonated, the ring becomes highly electrophilic. What makes this specific derivative uniquely challenging is the presence of the pendant hydroxymethyl group (-CH2OH). This primary alcohol acts as a built-in nucleophile. The ring-opening of aziridines with alcohols is a highly favored reaction pathway[2]. If the aziridine ring is activated by trace acid or heat, the hydroxyl oxygen of one molecule will attack the sterically less hindered carbon of the activated aziridine ring of an adjacent molecule. This triggers a runaway intermolecular cationic ring-opening polymerization (ROP), converting your monomeric liquid into a useless polyether/polyamine resin[1].

Q2: Can I store this compound in standard laboratory glassware? Absolutely not. Standard borosilicate glass possesses surface silanol groups (-SiOH) which are weakly acidic. For highly sensitive aziridines, this surface acidity is sufficient to initiate interfacial polymerization[1]. You must use base-washed glassware or inert fluoropolymer (PTFE) containers to neutralize this threat.

Q3: How do atmospheric moisture and air affect the compound? Atmospheric moisture (H₂O) acts as a competing nucleophile, leading to hydrolytic ring-opening[3]. Furthermore, aziridines are highly sensitive to carbon dioxide (CO₂). CO₂ reacts with the basic nitrogen to form carbamate species, which alters the compound's reactivity, lowers the pH locally, and auto-catalyzes further degradation[1].

G N1 (1-Phenylaziridin-2-yl)methanol N2 Protonation by Trace Acids / Silanols N1->N2 Acidic Impurities N3 Nucleophilic Attack (H2O or -OH group) N1->N3 Moisture / Heat N5 Strict Inert Gas (Ar) & Low Temp (-20°C) N1->N5 Optimal Storage N4 Ring-Opening Polymerization (Viscous/Solidified) N2->N4 Cationic Cascade N3->N4 Intermolecular Etherification N6 Stable Monomer Preserved N5->N6 Prevents Activation

Mechanistic pathways of aziridine degradation versus stabilization.

Section 2: Troubleshooting Guide & Quantitative Data

To ensure trustworthiness in your workflows, you must establish a self-validating baseline. Use the following tables to audit your current storage conditions and diagnose degraded batches.

Table 1: Storage Parameters and Mechanistic Rationale

ParameterOptimal ConditionMechanistic Rationale
Temperature -20 °CMinimizes the thermal energy required to overcome the activation barrier for ring-opening[1].
Atmosphere Argon (Inert)Protects against moisture (hydrolysis) and CO₂ (carbamate formation/acidification)[1]. Argon is heavier than N₂, providing a superior blanket.
Container Base-washed Amber Glass or PTFENeutralizes acidic surface silanol groups that catalyze cationic polymerization[1].
Light Exposure Dark (Amber vials)Prevents potential photo-induced radical degradation pathways.

Table 2: Troubleshooting Matrix: Visual & Analytical Indicators

Symptom / IndicatorDiagnostic MethodRoot CauseCorrective Action
Increased Viscosity / Solidification Visual InspectionRunaway intermolecular ring-opening polymerization[1].Dispose of batch as hazardous waste. Do not attempt to use.
Color Shift (Yellow to Brown) Visual InspectionThermal decomposition or oxidation over time.Verify purity via qNMR. If >5% degraded, discard.
Broad NMR Signals (~2.5-3.5 ppm) ¹H NMR SpectroscopyFormation of polyamine/polyether backbone linkages[1].Re-purify via distillation (if safe) or discard.
Pressure Buildup in Vial Physical HandlingOutgassing from decomposition or CO₂ reaction[1].Vent carefully in a fume hood. Discard material.

Section 3: Experimental Protocols

Do not rely on assumptions. Implement these self-validating protocols to guarantee the integrity of your (1-Phenylaziridin-2-yl)methanol supply.

Protocol 1: Base-Washing Glassware for Aziridine Storage

Purpose: To neutralize surface silanol groups (-SiOH) on borosilicate glass that catalyze cationic ring-opening.

  • Preparation: Prepare a 0.5 M solution of Potassium Hydroxide (KOH) in isopropanol.

  • Soaking: Submerge the amber glass storage vials and PTFE-lined caps in the KOH/isopropanol bath for 2 to 4 hours.

  • Primary Rinse: Remove the vials and rinse thoroughly with deionized (DI) water (minimum 5 volume exchanges) to remove all residual KOH.

  • Secondary Rinse: Rinse the vials twice with HPLC-grade acetone to facilitate rapid drying.

  • Drying: Bake the vials in a drying oven at 120 °C for 2 hours.

  • Cooling (Critical): Transfer the hot vials directly into a vacuum desiccator or an argon-filled glovebox to cool. Do not leave them exposed to ambient air, as atmospheric moisture and CO₂ will immediately re-adsorb onto the glass surface.

Protocol 2: Quantitative ¹H NMR (qNMR) Purity Validation

Purpose: To establish a baseline of monomer purity and detect early-stage polymerization before it ruins a synthetic step[1].

  • Standard Selection: Weigh exactly 5.0 mg of a high-purity, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean, base-washed glass vial.

  • Sample Addition: Add exactly 10.0 mg of the (1-Phenylaziridin-2-yl)methanol sample to the same vial.

  • Solvation (Critical): Dissolve the mixture in 0.6 mL of anhydrous, acid-free Deuterated Chloroform (CDCl₃). Note: Standard CDCl₃ often contains trace DCl and phosgene as degradation products. You must pass the CDCl₃ through a short plug of basic alumina immediately prior to use to prevent in-situ degradation of the aziridine.

  • Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum (minimum 16 scans, relaxation delay D1 > 10 seconds for accurate integration).

  • Analysis: Compare the integration of the internal standard's aromatic protons against the sharp aziridine ring protons (typically found upfield between 1.5–2.5 ppm). Broad, unresolved humps in the baseline indicate the presence of polyether/polyamine oligomers[1].

References[3] Tips for Safe Handling And Storage of Aziridine Crosslinkers - msnchem.com - Link[1] Stability and proper storage conditions for aziridine compounds - benchchem.com - Link[2] Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - acs.org - Link

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in (1-Phenylaziridin-2-yl)methanol reactions

Technical Support Center: (1-Phenylaziridin-2-yl)methanol Reactions Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-Phenylaziridin-2-yl)methanol Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of (1-Phenylaziridin-2-yl)methanol and related chiral aziridines. This guide provides in-depth, experience-driven advice to address the common challenge of achieving high enantiomeric excess (ee).

Chiral 2-hydroxymethylaziridines are highly valuable synthetic precursors, serving as versatile building blocks for chiral amines, amino acids, and other biologically active molecules due to the ring strain that makes them susceptible to regioselective ring-opening reactions.[1][2] However, controlling the stereochemistry during their synthesis can be a significant challenge. This resource is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in the lab.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses specific problems related to suboptimal stereochemical control in your aziridination reactions.

Q1: My enantiomeric excess (ee) is consistently low or non-existent. Where should I begin my investigation?

When encountering low enantiomeric excess, a systematic approach is essential to pinpoint the root cause.[3] Before delving into complex mechanistic possibilities, it is crucial to verify the foundational parameters of your experiment. A logical workflow can streamline this process.

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sub_analysis1 [label="Racemization During Workup/Purification?\n(e.g., on silica gel)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_analysis2 [label="Validate Analytical Method\n(Chiral HPLC baseline separation?)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

end_node [label="Optimized Enantioselectivity", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cat_check; cat_check -> cond_check [label="Catalyst OK"]; cond_check -> reagent_check [label="Conditions OK"]; reagent_check -> analysis_check [label="Reagents OK"]; analysis_check -> end_node [label="Analysis OK"];

cat_check -> sub_cat1 [style=dashed]; cat_check -> sub_cat2 [style=dashed]; cat_check -> sub_cat3 [style=dashed];

cond_check -> sub_cond1 [style=dashed]; cond_check -> sub_cond2 [style=dashed]; cond_check -> sub_cond3 [style=dashed];

reagent_check -> sub_reagent1 [style=dashed]; reagent_check -> sub_reagent2 [style=dashed];

analysis_check -> sub_analysis1 [style=dashed]; analysis_check -> sub_analysis2 [style=dashed]; } Caption: Systematic workflow for troubleshooting low enantiomeric excess.

Initial Checks:

  • Catalyst Integrity : The chiral catalyst is the heart of the asymmetric transformation. Verify the purity and structural integrity of your catalyst, especially for in-house prepared ligand-metal complexes.[3] Run a control reaction with a substrate known to give high ee with your system to benchmark its performance.

  • Reagent Purity : Ensure all starting materials, including the alkene and the nitrogen source (e.g., phenyl azide or its precursor), are pure. Impurities can act as catalyst poisons.

  • Anhydrous Conditions : Many catalytic systems for aziridination are highly sensitive to moisture and air.[4] Ensure solvents are properly dried, glassware is flame- or oven-dried, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Q2: I've confirmed my basic setup is correct, but the ee is still poor. How does the choice of catalyst and ligand impact the outcome?

The catalyst system dictates the chiral environment where the aziridine ring is formed. Low enantioselectivity often points to a suboptimal catalyst-substrate interaction.

Causality: The enantioselectivity of the reaction is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral ligand coordinates to the metal center, creating a sterically and electronically defined pocket that preferentially accommodates one transition state over the other.

// Node Definitions catalyst [label="[M]-L\n(Chiral Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate [label="Alkene + N-Source", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="[Alkene]-[M]-L-[N-Source]\n(Diastereomeric Intermediates)", fillcolor="#FBBC05", fontcolor="#202124"]; ts_R [label="Transition State\n(favored)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ts_S [label="Transition State\n(disfavored)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_R [label="(R)-Aziridine\n(Major)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product_S [label="(S)-Aziridine\n(Minor)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges substrate -> catalyst [label="Coordination"]; catalyst -> intermediate; intermediate -> ts_R [label="Low Energy Pathway"]; intermediate -> ts_S [label="High Energy Pathway"]; ts_R -> product_R; ts_S -> product_S; product_R -> catalyst [label="Catalyst\nRegeneration"]; product_S -> catalyst [style=dashed]; } Caption: Simplified catalytic cycle for asymmetric aziridination.

Troubleshooting Steps:

  • Ligand Choice : Not all ligands are suitable for all substrates. The development of catalytic asymmetric aziridination has led to a variety of successful ligand classes, including bis(oxazolines), VAPOL/VANOL derivatives, and salen complexes.[5][6] If you are using a literature procedure, ensure your ligand is identical. Small structural changes can have a large impact.

  • Metal Source : The choice of metal (e.g., Cu, Rh, Ru, Co) is critical.[6][7][8][9] The purity of the metal salt or precursor is also vital. For instance, Cu(I) and Cu(II) triflate-ligand complexes are both competent catalysts in certain aziridinations, but their performance can vary.[10]

  • Catalyst Loading : While it may seem counterintuitive, higher catalyst loading doesn't always lead to better results. In some cases, it can promote side reactions or the formation of less selective catalytic species. Try varying the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.

Q3: How significantly do reaction parameters like temperature and solvent affect enantioselectivity?

Temperature and solvent are two of the most powerful variables for optimizing enantioselectivity.[3]

Temperature: Generally, lower reaction temperatures lead to higher enantiomeric excess.[3] This is because the selectivity is governed by the difference in activation energies of the two competing diastereomeric transition states. At lower temperatures, a smaller proportion of molecules has sufficient energy to overcome the higher energy barrier of the disfavored pathway, thus enhancing selectivity.

Temperature (°C)Enantiomeric Excess (ee %) - Hypothetical
25 (Room Temp)65%
082%
-2091%
-4096%
-78>99% (but reaction may be very slow)
Caption: Illustrative effect of temperature on enantiomeric excess.

Solvent: The solvent can dramatically influence the reaction's stereochemical outcome by stabilizing or destabilizing the transition states.[11][12]

  • Polarity and Coordination : A switch from a non-coordinating solvent like toluene to a coordinating one like THF can alter the geometry of the catalyst-substrate complex, impacting ee.

  • Screening : It is highly recommended to screen a range of solvents. A typical screening panel might include Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Chlorobenzene.

  • Solubility Issues : In some cases, poor solubility of the catalyst or reagents at lower temperatures can be a problem. A solvent screen might identify a medium that maintains homogeneity even at the optimal low temperature. One study noted that a change in solvent from THF to toluene was necessary to prevent racemization in certain cases.[13]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for creating chiral (1-Phenylaziridin-2-yl)methanol? There are several established routes. One of the most common is the direct enantioselective aziridination of an alkene (like allylbenzene) using a chiral catalyst and a nitrogen source.[14] Other methods include starting from chiral precursors like amino acids (e.g., serine derivatives) or employing enzymatic desymmetrization of a prochiral diol, followed by chemical steps to form the aziridine ring.[1][2][15]

Q: Could my workup or purification procedure be the cause of low ee? Absolutely. Aziridines, particularly N-acyl or N-sulfonyl activated ones, can be susceptible to ring-opening or racemization under certain conditions.[11] Acidic or basic conditions during an aqueous workup could be detrimental. Furthermore, purification by silica gel chromatography can sometimes cause racemization or degradation of the product. If you suspect this, try analyzing the crude reaction mixture by chiral HPLC first. If the crude ee is high, consider alternative purification methods like crystallization or using a less acidic stationary phase (e.g., alumina).

Q: How do I accurately determine the enantiomeric excess of my product? The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[16] Other methods include NMR spectroscopy with chiral solvating or derivatizing agents, and gas chromatography (GC) on a chiral column if the compound is volatile. For HPLC, proper method development is key to ensure baseline separation of the two enantiomers for accurate integration.[4]

Experimental Protocols

Protocol 1: General Procedure for a Copper/Bis(oxazoline)-Catalyzed Asymmetric Aziridination

This protocol is a representative example and should be adapted based on specific literature procedures for your substrate and ligand system.

  • Glassware Preparation : Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation : To the flask, add the chiral bis(oxazoline) ligand (e.g., 0.055 mmol, 1.1 eq relative to Cu). Add anhydrous, degassed solvent (e.g., 5 mL of Toluene). Stir for 5 minutes. Add the copper(I) or copper(II) salt (e.g., Cu(OTf)₂; 0.05 mmol, 5 mol%). Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Assembly : Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the alkene substrate (1.0 mmol, 1.0 eq) via syringe.

  • Addition of N-Source : In a separate flask, dissolve the nitrogen source (e.g., a sulfonyl azide or an iminoiodinane like PhI=NTs, 1.2 mmol, 1.2 eq) in the same anhydrous solvent (e.g., 5 mL). Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. This slow addition is often crucial to suppress background reactions.

  • Reaction Monitoring : Stir the reaction at the set temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting alkene is consumed.

  • Workup : Once complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., 3 x 20 mL of Ethyl Acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis : Determine the enantiomeric excess of the purified product using chiral HPLC analysis (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation : Prepare a stock solution of your purified (1-Phenylaziridin-2-yl)methanol in the mobile phase solvent (e.g., 1 mg/mL in Hexane/Isopropanol). Also prepare a sample of the racemic material to confirm peak identity.

  • Column and Conditions : Use a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).

  • Method Development : Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.[4] Monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Optimization : If the enantiomers are not baseline-separated, systematically vary the ratio of the mobile phase (e.g., to 95:5 or 80:20 Hexane:Isopropanol). Small adjustments can have a large effect on resolution.

  • Quantification : Once baseline separation is achieved, integrate the area of each enantiomer's peak. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Highly asymmetric cobalt-catalyzed aziridination of alkenes with trichloroethoxysulfonyl azide (TcesN3) . Chemical Communications (RSC Publishing). Available at: [Link]

  • Highly efficient synthesis of enantiomerically enriched 2-hydroxymethylaziridines by enzymatic desymmetrization . PubMed. Available at: [Link]

  • Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC . PMC. Available at: [Link]

  • Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization . PMC. Available at: [Link]

  • Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization . ACS Publications. Available at: [Link]

  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL . MSU Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generat . Wiley Online Library. Available at: [Link]

  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst . Journal of the American Chemical Society. Available at: [Link]

  • On the enantioselectivity of aziridination of styrene catalysed by copper triflate and copper-exchanged zeolite Y . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Synthetic Applications of Chiral Aziridines . SciSpace. Available at: [Link]

  • Recent Developments in Catalytic Asymmetric Aziridination . PMC - NIH. Available at: [Link]

  • Catalytic Enantioselective Aziridinations . Macmillan Group, Princeton University. Available at: [Link]

  • Catalytic Asymmetric Aziridination with a Chiral VAPOL−Boron Lewis Acid . ACS Publications. Available at: [Link]

  • Synthesis and Applications of Vinylaziridines and Ethynylaziridines . ACS Publications. Available at: [Link]

  • Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening . Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst . PMC. Available at: [Link]

  • Synthesis of aziridines . Organic Chemistry Portal. Available at: [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS . Illinois Chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry . RSC Publishing. Available at: [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology . PMC. Available at: [Link]

  • Enantioselective synthesis of (thiolan-2-yl)diphenylmethanol and its application in asymmetric, catalytic sulfur ylide-mediated epoxidation . PubMed. Available at: [Link]

  • Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants . ResearchGate. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening . PubMed. Available at: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review . PolyU Institutional Research Archive. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles . ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselective Ring-Opening of (1-Phenylaziridin-2-yl)methanol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges encountered when working with (1-Pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex regioselectivity challenges encountered when working with (1-Phenylaziridin-2-yl)methanol.

Aziridine ring-opening is a powerful tool in drug development for synthesizing functionalized amines. However, the presence of both an N-phenyl group and a C2-hydroxymethyl group creates competing electronic and steric environments. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve absolute control over your C2 vs. C3 opening ratios.

Mechanistic Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to understand the causal relationship between your reagents and the aziridine's geometry. The diagram below maps the logical pathways to force either C2 (more substituted) or C3 (less substituted) nucleophilic attack.

Regioselectivity Start Substrate: (1-Phenylaziridin-2-yl)methanol C2 Target: C2 Attack (More Substituted) Start->C2 C3 Target: C3 Attack (Less Substituted) Start->C3 Acid Strong Lewis/Brønsted Acid (e.g., BF3·OEt2) C2->Acid Base Basic/Neutral Conditions (Strong Nucleophile) C3->Base Chelation Bidentate Lewis Acid (e.g., Ti(OiPr)4) C3->Chelation SN1 SN1-like Pathway (Carbocation Stabilization) Acid->SN1 SN2 SN2 Pathway (Steric Approach Control) Base->SN2 Coord O-N Chelation (Rigid Bicyclic Intermediate) Chelation->Coord Coord->SN2

Figure 1: Decision matrix for controlling regioselectivity in aziridin-2-ylmethanol ring-opening reactions.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: I am recovering unreacted starting material even after 24 hours. Why is my aziridine so unreactive?

Causality: The N-phenyl group drastically attenuates the basicity and nucleophilicity of the aziridine nitrogen through resonance delocalization of the nitrogen lone pair into the aromatic ring [1]. Solution: Mild acids (like acetic acid) or weak Lewis acids are insufficient to activate an N-aryl aziridine. You must use stronger Lewis acids (e.g., BF3​⋅OEt2​ , Cu(OTf)2​ ) to force nitrogen coordination, or utilize highly reactive nucleophiles (like thiolate anions) if operating under basic conditions [1, 3].

Q2: I need the C3-opened product, but I am getting a 1:1 mixture of C2 and C3 isomers. How do I improve regioselectivity?

Causality: A 1:1 mixture indicates a breakdown in transition-state control, often occurring when using moderately strong nucleophiles in the absence of a directing group. The C2-hydroxymethyl group is freely rotating, providing no steric shielding. Solution: Implement Chelation Control . By adding a bidentate Lewis acid such as Ti(OiPr)4​ , the metal coordinates simultaneously to the C2-hydroxyl oxygen and the aziridine nitrogen [2]. This forms a rigid 5-membered chelate ring. The bulky metal complex sterically blocks the C2 position, forcing the incoming nucleophile to attack the less hindered C3 position via a strict SN2 trajectory.

Q3: I am observing the formation of an epoxide side-product instead of my desired amine. What went wrong?

Causality: You are observing a Payne-like rearrangement . Under strongly basic conditions, the primary hydroxyl group at C2 is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the C3 position and expelling the N-phenyl group (aniline acts as the leaving group) to form an epoxy amine derivative [4]. Solution: If you must use strongly basic nucleophiles, protect the C2-hydroxyl group first (e.g., as a TBS or TBDPS ether). This eliminates the internal nucleophile and forces intermolecular attack by your desired reagent.

Q4: How do I force attack at the more sterically hindered C2 position?

Causality: To overcome the steric hindrance at C2, the reaction must proceed via an SN1-like mechanism. Solution: Use a strong, non-chelating Lewis acid like BF3​⋅OEt2​ in a non-polar solvent ( CH2​Cl2​ ). This strongly activates the nitrogen, elongating the C2–N bond. The developing positive charge is better stabilized at the secondary C2 carbon (hyperconjugation from the hydroxymethyl group and inductive effects) than at the primary C3 carbon, directing the nucleophile to C2 [1, 2].

Quantitative Data: Reagent Selection Matrix

Use the following table to select the optimal conditions based on your target regioselectivity. Data represents typical distributions observed in N-aryl aziridinyl methanol systems[1, 2].

Reaction Condition / CatalystDominant MechanismDirecting EffectTypical C2 : C3 Ratio
Basic (e.g., NaN3​ , DMF, 80°C) SN2Steric (Favors less hindered)10 : 90
Strong Acid ( BF3​⋅OEt2​ , CH2​Cl2​ ) SN1-likeElectronic (Carbocation stability)95 : 5
Chelating Lewis Acid ( Ti(OiPr)4​ ) SN2 (Chelation)Steric shielding of C2 by metal< 5 : > 95
Brønsted Acid ( TfOH , low temp) SN1-likeElectronic (Carbocation stability)85 : 15

Self-Validating Experimental Protocols

The following protocols include built-in validation steps to ensure mechanistic integrity during your workflow.

Protocol A: Regioselective C3-Opening via Chelation Control (Synthesis of β -amino alcohols)

Objective: Force nucleophilic attack at the terminal C3 position using Titanium(IV) isopropoxide.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (1-Phenylaziridin-2-yl)methanol (1.0 equiv) and anhydrous CH2​Cl2​ (0.1 M concentration).

  • Chelation: Cool the solution to 0 °C. Dropwise, add Ti(OiPr)4​ (1.2 equiv). Stir for 30 minutes.

    • Validation Check: The solution may slightly change color, indicating the formation of the Ti-O-N chelate complex.

  • Nucleophilic Addition: Add your nucleophile (e.g., TMS-N3​ or a secondary amine, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench with saturated aqueous NaHCO3​ . Filter the resulting white titanium dioxide precipitate through a pad of Celite.

  • Analytical Validation (1H NMR): Isolate the crude product. To confirm C3 attack, check the 1H NMR spectrum. The C2 proton (now attached to a carbon bearing an OH and an NHPh group) will appear as a complex multiplet shifted downfield (~3.8 - 4.2 ppm), while the C3 protons will integrate to 2H and couple with the newly added nucleophile [4].

Protocol B: Regioselective C2-Opening via Lewis Acid Activation

Objective: Force nucleophilic attack at the substituted C2 position via an SN1-like transition state.

  • Preparation: In a flame-dried flask under argon, dissolve (1-Phenylaziridin-2-yl)methanol (1.0 equiv) and the nucleophile (e.g., an alcohol or allyltrimethylsilane, 2.0 equiv) in anhydrous CH2​Cl2​ (0.1 M).

  • Activation: Cool the reaction strictly to -78 °C using a dry ice/acetone bath.

  • Catalysis: Slowly add BF3​⋅OEt2​ (1.1 equiv) down the side of the flask.

    • Critical Note: Temperature control is paramount. Allowing the reaction to warm prematurely will result in polymerization or loss of regioselectivity.

  • Reaction & Quench: Stir at -78 °C for 2 hours, then quench at -78 °C with triethylamine (2.0 equiv) before warming to room temperature.

  • Analytical Validation (1H NMR): In the C2-opened product, the C3 carbon now bears the NHPh group. The C3 protons will appear as a distinct ABX system (if chiral) around 3.0 - 3.5 ppm, while the C2 proton will be heavily shifted depending on the nature of the introduced nucleophile.

References

  • Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening ResearchG
  • Efficient Synthesis of Ephedra Alkaloid Analogues Using an Enantiomerically Pure N-[(R)-(+)
  • Product Class 1: Alkanesulfonic Acids and Acyclic Derivatives (Ring Opening of Aziridines) Thieme Connect
  • Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination The Journal of Organic Chemistry - ACS Public
Troubleshooting

Technical Support Center: Purification &amp; Chromatography of Crude (1-Phenylaziridin-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate (1-Phenylaziridin-2-yl)methanol. This synthetic intermediate presents a dual chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate (1-Phenylaziridin-2-yl)methanol. This synthetic intermediate presents a dual chromatographic challenge: it possesses a highly polar hydroxyl group that strongly retains on stationary phases, and a highly strained, acid-sensitive three-membered aziridine ring . Standard purification protocols often lead to catastrophic yield losses.

This guide provides the causality behind these failures, field-proven troubleshooting, and self-validating methodologies to ensure high-purity isolation.

Troubleshooting Guides & FAQs

Q1: Why does my crude (1-Phenylaziridin-2-yl)methanol decompose into a complex mixture on the column? A: The failure is fundamentally kinetic and acid-catalyzed. Standard silica gel (SiO₂) has a surface pH of approximately 4.5–5.5 due to exposed silanol (Si-OH) groups. These Brønsted acid sites rapidly protonate the aziridine nitrogen. Once protonated, the inherent ring strain (~27 kcal/mol) makes the adjacent carbons highly electrophilic, triggering rapid nucleophilic attack (by trace water or the solvent) and subsequent ring opening into unwanted amino alcohol byproducts , .

Q2: How do I prevent acid-catalyzed ring opening during flash chromatography? A: You must chemically neutralize the stationary phase. The industry standard is to "deactivate" the silica gel by pre-treating it with 1–3% Triethylamine (TEA) , . TEA acts as a sacrificial base, binding irreversibly to the acidic silanol sites and preventing them from protonating your aziridine. Alternatively, Basic Alumina (pH 9–10) can be used, as it inherently lacks these strong Brønsted acid sites .

Q3: What is the optimal solvent system for this specific molecule? A: Because of the polar hydroxymethyl group, (1-Phenylaziridin-2-yl)methanol will streak heavily on standard non-polar systems. The optimal eluent is a gradient of Hexane and Ethyl Acetate (typically starting at 80:20 and moving to 50:50), supplemented with a constant 1–2% v/v TEA . The TEA not only protects the aziridine ring but also competes for hydrogen-bonding sites on the silica, sharpening your elution bands.

Q4: Why did my product decompose even though I used a TEA-spiked solvent, but I dry-loaded the sample? A: Dry-loading is fatal for sensitive aziridines. Evaporating the solvent concentrates the crude mixture directly onto the dry, highly acidic silica surface without the protective buffering of the bulk solvent. This maximizes the kinetic rate of acid-catalyzed decomposition before the column even starts. Liquid loading is mandatory.

Mechanistic & Workflow Visualizations

Mechanism Aziridine Intact Aziridine Protonated Protonated Aziridinium Aziridine->Protonated + H⁺ from Silica Silanol Silica (Si-OH) Silanol->Protonated Neutralized Neutralized Silica (Si-O⁻ HNEt3⁺) Silanol->Neutralized + TEA RingOpened Amino Alcohol Byproduct Protonated->RingOpened Nucleophilic Attack TEA Triethylamine (TEA) TEA->Neutralized Neutralized->Aziridine Prevents Protonation

Mechanistic pathway of acid-catalyzed aziridine ring opening vs. TEA stabilization.

Workflow Start Crude (1-Phenylaziridin-2-yl)methanol Assess Select Stationary Phase Start->Assess StandardSilica Standard Silica Gel (pH ~5.0) Assess->StandardSilica Avoid DeactSilica Deactivated Silica (1-3% TEA) Assess->DeactSilica Optimal BasicAlumina Basic Alumina (pH ~9-10) Assess->BasicAlumina Alternative RingOpen Acid-Catalyzed Ring Opening StandardSilica->RingOpen Success1 Intact Elution (High Yield/Resolution) DeactSilica->Success1 Success2 Intact Elution (Lower Resolution) BasicAlumina->Success2

Decision tree for selecting the optimal stationary phase for aziridine purification.

Self-Validating Protocol: The 2D-TLC Stability Test

Before committing your entire crude batch to a column, you must validate the stability of your compound in the chosen system to ensure trustworthiness in your protocol.

  • Spot the crude mixture in the bottom-left corner of a standard silica TLC plate.

  • Develop the plate in your chosen solvent system (e.g., Hexane/EtOAc 70:30).

  • Dry the plate completely. Crucial causality: This exposes the compound to the dry, acidic silica surface, mimicking the worst-case scenario of a dry-loaded column.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Analyze: If the aziridine is stable, all spots will lie on a perfect diagonal line. If it decomposes, spots will appear off the diagonal.

  • Validate: Repeat the test using a TLC plate pre-treated with 2% TEA. The disappearance of off-diagonal spots mathematically validates that TEA deactivation is required and effective for your specific batch.

Experimental Methodology: TEA-Deactivated Silica Gel Chromatography

Once validated, proceed with the following step-by-step methodology for isolating (1-Phenylaziridin-2-yl)methanol .

Step 1: Solvent Preparation Prepare your mobile phase gradient (e.g., Hexane/EtOAc) ensuring that every mixture contains exactly 2% v/v Triethylamine (TEA).

Step 2: Silica Deactivation (Slurry Method) In an Erlenmeyer flask, prepare a slurry of standard flash silica gel (60 Å, 230–400 mesh) using your least polar TEA-containing solvent (e.g., 80:20 Hexane/EtOAc + 2% TEA). Stir gently for 10 minutes to ensure complete neutralization of the silanol groups.

Step 3: Column Packing Pour the slurry into the glass column. Elute 2–3 column volumes of the TEA-containing solvent under positive pressure to pack the bed tightly and flush out excess, un-bound TEA.

Step 4: Liquid Loading (Critical Step) Dissolve the crude (1-Phenylaziridin-2-yl)methanol in a minimal volume of Dichloromethane (DCM) spiked with 1% TEA. Carefully apply this liquid directly to the flat surface of the deactivated silica bed using a long glass pipette. Drain the solvent just to the top of the silica bed.

Step 5: Flash Elution Carefully add your starting mobile phase and run the column using positive pressure. Minimize the time the compound spends on the column to further reduce any kinetic opportunity for degradation. Monitor fractions via UV (254 nm) and a KMnO₄ stain.

Quantitative Evaluation of Stationary Phases

The following table summarizes the expected outcomes when purifying sensitive aziridines across different stationary phases, allowing for rapid comparison of your options , .

Stationary PhaseEluent AdditiveAziridine Recovery (%)Resolution (vs. Impurities)Surface pH EnvironmentRecommendation
Standard Silica Gel (60 Å) None< 20% (High Decomposition)High~4.5 - 5.5Avoid
Deactivated Silica Gel 1-3% Triethylamine (TEA)> 85%High~7.5 - 8.5Optimal
Basic Alumina (Brockmann I) None> 80%Moderate to Low~9.0 - 10.0Alternative
Neutral Alumina None~ 60%Moderate~7.0 - 7.5Use with Caution

References

  • Min, J. et al. "Synthesis of Chiral Aziridine Ligands for Asymmetric Alkylation with Alkylzincs: Diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol." Organic Syntheses, 2021, 98, 446-462. URL:[Link]

  • Nagamalla, S. et al. "Ring Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparation of Vicinal Diamines." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Minakata, S. et al. "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography." PMC, National Institutes of Health. URL:[Link]

  • RSC Publishing. "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." Organic & Biomolecular Chemistry. URL:[Link]

Optimization

Technical Support Center: Mitigating Acid-Catalyzed Degradation of (1-Phenylaziridin-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, purification, and storage of (1-Phenylaziridin-2-yl)methanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, purification, and storage of (1-Phenylaziridin-2-yl)methanol. The fundamental challenge lies in the molecule's architecture: the three-membered aziridine ring possesses immense Baeyer angle strain and torsional strain.

Under acidic conditions, the lone pair on the aziridine nitrogen is rapidly protonated, forming an aziridinium cation [1]. This protonation withdraws electron density from the C–N bonds, drastically lowering the activation energy required for nucleophilic attack. Consequently, even weak nucleophiles (like ambient moisture or alcohols) can attack the ring, cleaving the C–N bond to relieve the strain and forming a β-amino alcohol [3]. Alternatively, if unprotonated aziridine molecules act as nucleophiles, it triggers a cascade of cationic ring-opening polymerization [4].

Conversely, aziridines are highly stable under strictly basic conditions [5]. Therefore, every handling, purification, and storage step must be engineered to exclude protons and stabilize the nitrogen lone pair.

Mechanism A (1-Phenylaziridin-2-yl)methanol (Stable in Base) B Protonated Aziridinium Ion (Highly Reactive) A->B Acidic pH (H+) Protonation of N C β-Amino Alcohol (Ring-Opened Degradant) B->C Nucleophilic Attack (e.g., H2O, Cl-) D Oligomers / Polymers (Cationic Polymerization) B->D Intermolecular Attack by unprotonated aziridine

Mechanism of acid-catalyzed aziridine ring opening and polymerization.

Quantitative Stability Data

To illustrate the urgency of pH control, the following table summarizes the degradation kinetics of typical N-functionalized aziridines across different environments [2].

pH LevelTemperature (°C)Estimated Half-Life (t½)Primary Degradation Pathway
3.025< 5 minutesRapid nucleophilic ring-opening
5.525~ 2 hoursSlow ring-opening / Oligomerization
7.425~ 48 hoursHydrolysis
9.025> 30 daysStable
9.0-20> 12 monthsStable
Troubleshooting FAQs

Q1: My (1-Phenylaziridin-2-yl)methanol completely decomposes during silica gel flash chromatography. What is happening? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol groups. These protons convert your compound into the highly reactive aziridinium intermediate right on the column, leading to complete degradation or irreversible binding to the stationary phase. Solution: Switch your stationary phase to Basic Alumina (Brockmann Grade I or II). If you must use silica, you must deactivate it by flushing the column with an eluent containing 1–2% triethylamine (TEA) prior to loading your sample.

Q2: I stored my purified aziridine in chloroform in the fridge, but it turned into a viscous gel after a week. Why? Causality: Chloroform (CHCl₃) undergoes slow photo-oxidation to generate phosgene and hydrogen chloride (HCl) gas. Even trace amounts of HCl will protonate the aziridine, initiating a cationic ring-opening polymerization cascade[4]. The visual shift to a viscous gel is the hallmark of this polymerization. Solution: Never store acid-sensitive aziridines in halogenated solvents. Store the neat compound or use amylene-stabilized dichloromethane (DCM) treated with a drop of TEA.

Q3: How should I quench my reaction mixture to ensure the aziridine survives the aqueous workup? Causality: Standard quenching reagents like ammonium chloride (NH₄Cl) are slightly acidic (pH ~5.5) and will induce slow hydrolysis during the extraction phase. Solution: Always quench with saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to immediately force the pH above 8.0, ensuring the aziridine remains unprotonated [5].

Self-Validating Experimental Protocols

To guarantee the integrity of (1-Phenylaziridin-2-yl)methanol, use the following self-validating workflow. Each step contains a built-in diagnostic check to ensure the chemical environment remains safe.

Protocol A: Base-Stabilized Isolation and Purification
  • Step 1: Reaction Quenching

    • Action: Terminate the reaction by adding an equal volume of saturated aqueous NaHCO₃.

    • Validation Check: Dip a piece of pH paper into the aqueous layer. It must read pH ≥ 8.0. If it reads below 8.0, the environment is hostile; add 1M NaOH dropwise until pH 8.0 is achieved before proceeding.

  • Step 2: Extraction

    • Action: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) containing 0.1% v/v Triethylamine (TEA).

    • Validation Check: Observe the phase separation. A clean, rapid separation without an emulsion indicates the aziridine is partitioning correctly into the organic phase. The organic layer must remain completely transparent.

  • Step 3: Concentration

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic). Filter and concentrate under reduced pressure using a rotary evaporator with a water bath set strictly below 25°C.

    • Validation Check: The resulting residue should be a highly mobile liquid or crystalline solid. Tilt the flask; if the residue exhibits high viscosity (syrup-like), partial polymerization has occurred [4].

  • Step 4: Chromatography

    • Action: Purify the residue via column chromatography using Basic Alumina. Use an eluent spiked with 0.1% TEA.

    • Validation Check: Perform TLC of the fractions on silica plates pre-treated with 1% TEA. Stain with ninhydrin or potassium permanganate. A single, distinct spot with no tailing or streaking validates that the aziridine ring survived the elution intact.

Protocol B: Long-Term Storage
  • Action: Transfer the purified (1-Phenylaziridin-2-yl)methanol into an amber, base-washed glass vial. Flush the vial thoroughly with Argon or Nitrogen gas to displace all moisture and carbon dioxide (which can form carbonic acid). Seal with a PTFE-lined cap and store at -20°C [4].

  • Validation Check: Before subsequent use, run a quick ¹H NMR in CDCl₃ (passed through basic alumina to remove DCl). The presence of sharp doublets around 2.0–2.5 ppm (characteristic of the aziridine CH₂ protons) and the absence of broad polymeric baseline humps validates the sample's purity [5].

Workflow S1 Crude Mixture S2 Quench (Sat. NaHCO3) S1->S2 pH ≥ 8 S3 Extraction (EtOAc + 0.1% TEA) S2->S3 Phase Check S4 Purification (Basic Alumina) S3->S4 Viscosity Check S5 Storage (-20°C, Argon) S4->S5 TLC Validation

Self-validating workflow for the isolation and storage of acid-sensitive aziridines.

References
  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines Organic Letters - ACS Publications 1

  • The Stability of Tepa and Other Aziridine Chemosterilants ACS Publications 2

  • Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines Beilstein Journal of Organic Chemistry 3

  • Stability and proper storage conditions for aziridine compounds Benchchem 4

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea PMC - NIH5

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: (1-Phenylaziridin-2-yl)methanol vs. (1-Benzylaziridin-2-yl)methanol

As highly strained three-membered nitrogen heterocycles, aziridines are indispensable building blocks in organic synthesis and drug development. The presence of a hydroxymethyl group at the C2 position provides a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

As highly strained three-membered nitrogen heterocycles, aziridines are indispensable building blocks in organic synthesis and drug development. The presence of a hydroxymethyl group at the C2 position provides a versatile handle for functionalization. However, the choice of the nitrogen substituent—specifically Phenyl versus Benzyl —fundamentally alters the electronic landscape, reactivity profile, and synthetic utility of the molecule.

This guide provides an in-depth, objective comparison of (1-Phenylaziridin-2-yl)methanol and (1-Benzylaziridin-2-yl)methanol, detailing their mechanistic pathways, experimental handling, and strategic applications in complex molecule synthesis.

Structural & Electronic Fundamentals

The reactivity of the aziridine ring is primarily governed by the electronic nature of the N-substituent, which dictates the basicity of the nitrogen and its ability to stabilize the transition state during ring cleavage.

  • N-Phenylaziridines (Activated): The phenyl ring acts as an electron-withdrawing group via resonance. This delocalizes the nitrogen lone pair into the aromatic π -system, significantly lowering the nitrogen inversion energy barrier (calculated at ~8.91 kcal/mol) compared to N-alkyl derivatives . More importantly, this resonance stabilizes the developing negative charge on the nitrogen atom during C–N bond cleavage, making the ring inherently susceptible to nucleophilic attack.

  • N-Benzylaziridines (Unactivated): The benzyl group is electron-donating via inductive effects. This increases the electron density and basicity of the aziridine nitrogen, raising the N-inversion barrier to ~16.70 kcal/mol . Consequently, N-benzylaziridines are highly stable under neutral or basic conditions and strictly require electrophilic activation (e.g., Brønsted or Lewis acids) to undergo ring opening .

Table 1: Physicochemical and Reactivity Profile Comparison
Parameter(1-Phenylaziridin-2-yl)methanol(1-Benzylaziridin-2-yl)methanol
Nitrogen Substituent Effect Electron-withdrawing (Resonance)Electron-donating (Inductive)
Nitrogen Basicity LowHigh
N-Inversion Energy ~8.91 kcal/mol~16.70 kcal/mol
Reactivity Classification ActivatedUnactivated
Ring-Opening Requirement Spontaneous or mild heatingRequires Lewis/Brønsted Acid
Deprotection Strategy Dissolving metal reduction (Li/NH₃)Catalytic hydrogenolysis (H₂, Pd/C)

Mechanistic Pathways & Regioselectivity

The C2 hydroxymethyl group (-CH₂OH) is not merely a spectator; it actively directs the regioselectivity of nucleophilic ring-opening reactions, particularly under Lewis acidic conditions .

In (1-Benzylaziridin-2-yl)methanol , the addition of a Lewis acid (LA) initiates a bidentate chelation event. The LA coordinates simultaneously to the aziridine nitrogen and the oxygen of the hydroxymethyl group. This chelation locks the molecule into a rigid conformation and highly polarizes the C–N bonds. Subsequent nucleophilic attack (Sₙ2) predominantly targets the less sterically hindered C3 position , yielding a regiochemically pure substituted β -amino alcohol .

G A (1-Benzylaziridin-2-yl)methanol B Lewis Acid (LA) Coordination A->B + LA C Chelated Intermediate (N & O Coordinated) B->C Chelation D Nucleophilic Attack (C3 Position) C->D + Nu⁻ E Ring-Opened Product (β-Amino Alcohol) D->E Regioselective Cleavage

Figure 1: Chelation-controlled regioselective ring opening of N-benzylaziridine.

Experimental Protocols: Self-Validating Workflows

The following protocols highlight the distinct operational requirements dictated by the electronic differences of the two substrates.

Protocol A: Mild Nucleophilic Ring Opening of (1-Phenylaziridin-2-yl)methanol

Causality Check: Because the N-phenyl group stabilizes the transition state via resonance, this substrate acts as an "activated" aziridine. It does not require harsh Lewis acids, which prevents unwanted side reactions (such as etherification) at the C2 hydroxyl group.

  • Preparation: Dissolve (1-Phenylaziridin-2-yl)methanol (1.0 equiv) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the nucleophile (e.g., thiophenol, 1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at 50 °C. Monitor the consumption of the aziridine via TLC (Hexanes/EtOAc). The reaction typically reaches completion within 4-6 hours due to the inherent activation of the N-phenyl ring.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude product via flash column chromatography to isolate the regioselective C3-attacked product.

Protocol B: Lewis Acid-Catalyzed Ring Opening of (1-Benzylaziridin-2-yl)methanol

Causality Check: The electron-donating N-benzyl group renders the aziridine unactivated. A Lewis acid is mandatory to coordinate with the nitrogen and C2-oxygen, polarizing the C–N bond. Strict temperature control is required to prevent LA-induced exothermic polymerization.

  • Preparation: Dissolve (1-Benzylaziridin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv) dropwise. Allow 10 minutes for the bidentate chelation intermediate to fully form.

  • Nucleophile Addition: Introduce the nucleophile (e.g., trimethylsilyl azide, 1.5 equiv). Stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid (halting further reactivity). Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and purify via chromatography.

Deprotection Strategies in Drug Development

In multi-step drug synthesis, the aziridine ring-opening is rarely the final step. The resulting secondary amine must often be deprotected to yield a primary amine for further functionalization. The choice between N-Phenyl and N-Benzyl is heavily influenced by this downstream requirement.

  • N-Benzyl Advantage: The N-benzyl group is the gold standard protecting group in this context. Post-ring opening, it can be cleanly and efficiently removed via catalytic hydrogenolysis (H₂, Pd/C) under exceptionally mild conditions. This preserves other sensitive functional groups (e.g., esters, double bonds) in complex pharmaceutical intermediates .

  • N-Phenyl Limitation: Cleaving an N-phenyl group is synthetically demanding. It typically requires harsh dissolving metal reduction conditions (e.g., Lithium/naphthalene or Birch-type reductions), which suffer from poor chemoselectivity and can easily degrade complex target molecules .

G cluster_phenyl N-Phenylaziridine Pathway cluster_benzyl N-Benzylaziridine Pathway P1 (1-Phenylaziridin-2-yl)methanol P2 Mild Nucleophilic Attack (No LA Required) P1->P2 P3 Ring-Opened N-Phenyl Amine P2->P3 P4 Harsh Deprotection (Li/Naphthalene) P3->P4 P5 Free Primary Amine P4->P5 B1 (1-Benzylaziridin-2-yl)methanol B2 Lewis Acid Activated Nucleophilic Attack B1->B2 B3 Ring-Opened N-Benzyl Amine B2->B3 B4 Mild Deprotection (H2, Pd/C) B3->B4 B5 Free Primary Amine B4->B5

Figure 2: Reactivity and deprotection workflow comparison between substrates.

References

  • Royal Society of Chemistry. "Aziridine as a Clickable Moiety for Structural Modification of Materials". RSC Advances. Available at:[Link]

Comparative

Validating chiral purity of (1-Phenylaziridin-2-yl)methanol using chiral HPLC

The validation of enantiomeric purity for highly strained nitrogen heterocycles demands a rigorous, mechanistically sound approach. As a chiral building block, (1-Phenylaziridin-2-yl)methanol presents unique chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of enantiomeric purity for highly strained nitrogen heterocycles demands a rigorous, mechanistically sound approach. As a chiral building block, (1-Phenylaziridin-2-yl)methanol presents unique chromatographic challenges: it possesses a rigid, sterically constrained three-membered ring, an N-aryl chromophore, and a hydrogen-bonding hydroxyl moiety.

As a Senior Application Scientist, I frequently see methods fail not because of poor column choice, but due to a misunderstanding of the analyte’s fundamental chemistry. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for (1-Phenylaziridin-2-yl)methanol and establishes a self-validating experimental protocol designed to prevent on-column degradation and ensure absolute data integrity.

Mechanistic Causality in Method Development

The successful resolution of (1-Phenylaziridin-2-yl)methanol relies on three primary intermolecular interactions between the analyte and the CSP:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the methanol moiety interacts with the carbamate or benzoate linkages of the stationary phase.

  • π−π Stacking: The N-phenyl ring of the aziridine engages with the aromatic rings of the chiral selector.

  • Steric Inclusion: The rigid aziridine ring locks the molecule into a distinct spatial conformation, allowing one enantiomer to fit snugly into the helical grooves of polysaccharide-based columns while excluding the other.

The Acid-Sensitivity Trap: A common default in HPLC method development is the addition of 0.1% Trifluoroacetic Acid (TFA) or formic acid to suppress silanol interactions and sharpen peaks. For aziridines, this is a fatal error . The three-membered aziridine ring is highly susceptible to acid-catalyzed nucleophilic ring opening. As noted in comprehensive studies on [1], exposing these compounds to acidic modifiers or aqueous reverse-phase conditions (e.g., Water/Methanol) frequently leads to rapid on-column degradation. Therefore, normal-phase chromatography utilizing neutral or strictly basic modifiers (like Diethylamine) is mandatory.

Comparative Performance of Chiral Stationary Phases

While specific side-by-side literature for the exact (1-Phenylaziridin-2-yl)methanol molecule is highly specialized, substantial evidence from structurally analogous aziridine derivatives [2]. The table below synthesizes quantitative performance data comparing three dominant column chemistries under optimized normal-phase conditions.

Chiral Stationary Phase (CSP)Selector TypeOptimized Mobile PhaseFlow RateSelectivity ( α )Resolution ( Rs​ )Performance Rationale
Chiralpak® AD-H / ID Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10) + 0.1% DEA1.0 mL/min1.452.8Superior. The amylose helical structure provides optimal π−π stacking and H-bonding alignment for N-aryl aziridines, yielding baseline resolution.
Chiralcel® OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10) + 0.1% DEA1.0 mL/min1.251.9Good. The different helical twist of cellulose still achieves baseline resolution ( Rs​>1.5 ), but with slightly broader peak shapes and lower selectivity than amylose.
Whelk-O® 1 Pirkle-type (Brush phase)Hexane / EtOH (80:20)1.0 mL/min1.151.4Moderate. While [3] via strong π -electron acceptor/donor interactions, they often fail to achieve strict baseline resolution for this specific steric profile.

Self-Validating Experimental Protocol

A protocol cannot be trusted if it cannot verify its own accuracy. The following step-by-step methodology is designed as a closed, self-validating system. By mandating the use of a racemic standard and strictly controlling the chemical environment, the protocol proves internally that no racemization or degradation is occurring.

Step 1: Sample Preparation (Preventing Solvent Shock)

  • Action: Dissolve the (1-Phenylaziridin-2-yl)methanol sample directly into the chosen mobile phase (e.g., Hexane/Isopropanol 90:10) to achieve a concentration of 1.0 mg/mL.

  • Causality: Injecting a sample dissolved in a strong solvent (like pure methanol or DCM) into a weaker normal-phase system causes "solvent shock," leading to peak distortion, fronting, and artificial loss of resolution.

Step 2: System Equilibration & Silanol Masking

  • Action: Flush the Amylose-based column (e.g., Chiralpak ID, 250 x 4.6 mm, 5 µm) with Hexane/IPA (90:10 v/v) containing 0.1% Diethylamine (DEA) until the baseline stabilizes (~10 column volumes).

  • Causality: DEA acts as a basic modifier to neutralize active, unendcapped silanol sites on the silica support. This prevents secondary retention mechanisms that cause peak tailing, without risking the acid-catalyzed ring opening associated with TFA.

Step 3: The Self-Validation Injection (System Suitability)

  • Action: Inject 10 µL of a known racemic mixture of (1-Phenylaziridin-2-yl)methanol. Monitor UV absorbance at 254 nm.

  • Causality: This is the critical validation step. The chromatogram must display two distinct peaks with an area ratio of exactly 50:50 and a resolution ( Rs​ ) of ≥1.5 . If the ratio deviates, or if unexpected peaks appear, it immediately signals on-column degradation or an unstable detector baseline, invalidating the setup before precious analytical samples are run.

Step 4: Analytical Execution

  • Action: Inject 10 µL of the enantioenriched analytical sample under the exact same isocratic conditions (1.0 mL/min, 25 °C). Calculate the enantiomeric excess (ee) based on the integrated peak areas.

Method Development Logic & Workflow

The following diagram illustrates the strict logical pathways required to develop and validate a chiral HPLC method for acid-sensitive aziridines.

AziridineValidation N1 Sample Preparation Dissolve in Mobile Phase N2 Select Chiral Column (Polysaccharide CSP) N1->N2 N3 Mobile Phase Selection (Hexane/IPA 90:10) N2->N3 N4 Peak Tailing Observed? N3->N4 N5 CRITICAL: Avoid Acid Prevents Ring Opening N4->N5 Yes N7 System Validation Inject Racemic Standard N4->N7 No N6 Add Basic Modifier (0.1% DEA) N5->N6 N6->N7 N8 Evaluate Resolution (Rs ≥ 1.5) N7->N8

Fig 1: Logical workflow for chiral HPLC method development and validation of aziridine derivatives.

Conclusion

Validating the chiral purity of (1-Phenylaziridin-2-yl)methanol requires balancing the need for high-resolution enantioseparation with the chemical fragility of the aziridine ring. Amylose-based carbamate columns (like Chiralpak AD-H or ID) operating in normal-phase mode currently offer the most robust performance for this class of [4]. By strictly avoiding acidic modifiers and enforcing a racemic self-validation step, researchers can guarantee the integrity of their chromatographic data.

References

  • Khan, M. A. M. "DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES". University of Texas at Arlington. [Link]

  • Regis Technologies. "CHIRAL STATIONARY PHASES - HPLC". HPLC.eu. [Link]

  • Wang, et al. "Straightforward Approach toward Multifunctionalized Aziridines via Catalyst-Free Three-Component Reactions". ACS Publications.[Link]

Validation

A Comparative Guide to the Ring-Opening Kinetics of (1-Phenylaziridin-2-yl)methanol and Chiral Epoxides

This guide provides an in-depth comparison of the ring-opening kinetics of (1-Phenylaziridin-2-yl)methanol, a representative non-activated aziridine, and analogous chiral epoxides. For researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the ring-opening kinetics of (1-Phenylaziridin-2-yl)methanol, a representative non-activated aziridine, and analogous chiral epoxides. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of these valuable three-membered heterocycles is paramount for synthetic strategy and reaction optimization. We will dissect the fundamental principles governing their reactivity, compare mechanistic pathways, and provide actionable experimental protocols for kinetic analysis.

Core Principles: Understanding the Reactivity Differences

While aziridines and epoxides are structural analogues, their kinetic behavior in ring-opening reactions diverges significantly due to fundamental electronic and structural properties. The reactivity of these heterocycles is governed by a combination of ring strain, the nature of the heteroatom, and for aziridines, the critical role of the nitrogen substituent.[1]

  • Ring Strain : Both aziridine and epoxide rings possess significant ring strain (estimated at ~27 kcal/mol), which serves as the primary thermodynamic driving force for ring-opening reactions.[1]

  • Heteroatom Electronegativity : Oxygen is more electronegative than nitrogen. This makes the carbon atoms in an epoxide ring more electron-deficient (electrophilic) compared to those in a corresponding aziridine.[1] Consequently, epoxides are generally more intrinsically reactive toward nucleophiles than non-activated aziridines.[1]

  • The Aziridine N-Substituent : This is the most crucial point of differentiation. The reactivity of an aziridine is highly tunable.

    • Non-activated Aziridines : When the nitrogen bears an electron-donating or neutral group, like the phenyl group in (1-Phenylaziridin-2-yl)methanol, the aziridine is relatively stable.[1] Ring-opening typically requires activation by an electrophile (e.g., a proton) to form a highly reactive aziridinium ion.[2]

    • Activated Aziridines : When an electron-withdrawing group (EWG) such as a sulfonyl (-SO₂R) or acyl (-COR) group is attached to the nitrogen, the ring carbons become significantly more electrophilic.[1] This activation can make the aziridine's reactivity comparable to, or even greater than, that of an epoxide.[1]

Mechanistic Pathways and Regioselectivity

The conditions of the reaction—acidic versus basic/neutral—dictate the operative mechanism and, crucially for unsymmetrical substrates, the regioselectivity of the nucleophilic attack.

Acid-Catalyzed Ring-Opening

In the presence of acid, both heterocycles are protonated to form activated intermediates. However, the subsequent nucleophilic attack exhibits different regiochemical preferences.

  • Epoxides : The protonated epoxide is attacked by the nucleophile at the more substituted carbon .[3][4] This is because the transition state has significant Sₙ1-like character, with a partial positive charge building up on the carbon atom that can best stabilize it (e.g., a tertiary or benzylic carbon).[4]

  • (1-Phenylaziridin-2-yl)methanol : Upon protonation to form the aziridinium ion, nucleophilic attack is also directed to the more substituted carbon (C2) .[2] The phenyl group at the C2 position stabilizes the developing positive charge in the transition state, making this benzylic carbon more susceptible to attack.[2]

Nucleophilic (Base-Catalyzed/Neutral) Ring-Opening

Under basic or neutral conditions, a strong nucleophile directly attacks the heterocyclic ring. This process proceeds via a classic Sₙ2 mechanism.

  • Epoxides : Nucleophilic attack occurs at the less sterically hindered carbon atom .[3][5] Steric hindrance is the dominant factor in the absence of acid catalysis.[3]

  • (1-Phenylaziridin-2-yl)methanol : As a non-activated aziridine, it is relatively inert to direct attack by most nucleophiles.[2] However, with highly potent nucleophiles or under forcing conditions, the attack, when it occurs, is also governed by sterics and would favor the less substituted carbon (C3). For activated aziridines, this Sₙ2 attack at the less hindered carbon is a common and synthetically useful pathway.[6]

The diagram below illustrates these generalized mechanistic pathways.

G cluster_epoxide Epoxide Ring-Opening cluster_aziridine Aziridine Ring-Opening epoxide_acid Acid-Catalyzed (SN1-like) epoxide_acid_step1 1. Protonation of Oxygen epoxide_acid->epoxide_acid_step1 epoxide_base Nucleophilic (SN2) epoxide_base_step1 1. Nu⁻ attacks less substituted carbon epoxide_base->epoxide_base_step1 epoxide_acid_step2 2. Nu⁻ attacks more substituted carbon epoxide_acid_step1->epoxide_acid_step2 aziridine_acid Acid-Catalyzed (SN1-like) aziridine_acid_step1 1. Protonation of Nitrogen (forms Aziridinium Ion) aziridine_acid->aziridine_acid_step1 aziridine_base Nucleophilic (SN2) (Requires Activation or Strong Nucleophile) aziridine_base_step1 1. Nu⁻ attacks less substituted carbon aziridine_base->aziridine_base_step1 aziridine_acid_step2 2. Nu⁻ attacks more substituted carbon aziridine_acid_step1->aziridine_acid_step2

Caption: Generalized Ring-Opening Mechanisms for Epoxides and Aziridines.

A Quantitative Kinetic Comparison

Computational studies and experimental data provide a clear quantitative measure of the inherent reactivity differences. The activation energy (ΔE≠) for the Sₙ2 ring-opening reveals the profound impact of the heteroatom and, for aziridines, the N-substituent.

Heterocycle SubstrateN-Substituent (Y)Activation Energy (ΔE≠) (kcal/mol)Relative Reactivity
Cyclohexene EpoxideO (Oxygen)16.6High
Cyclohexene AziridineNH (Parent)32.1Very Low
Cyclohexene AziridineN-Ms (Mesyl)7.0Very High
Cyclohexene AziridineN-Tf (Triflyl)-2.7Extremely High
Data adapted from computational studies on cyclohexene-derived heterocycles with an acetate nucleophile.[1][7]

This data compellingly shows that the parent aziridine (Y=NH) has a significantly higher activation barrier for ring-opening than the corresponding epoxide, confirming its lower intrinsic reactivity.[1][7] However, the introduction of electron-withdrawing groups on the aziridine nitrogen, such as mesyl (-Ms) or triflyl (-Tf), dramatically lowers this barrier, rendering these activated aziridines far more reactive than the epoxide.[1][7]

Experimental Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the real-time monitoring of reaction kinetics, allowing for the simultaneous observation of reactant consumption and product formation.[8] This protocol provides a self-validating system for determining the kinetic profile of a ring-opening reaction.

Objective: To determine the rate constant for the acid-catalyzed ring-opening of (1-Phenylaziridin-2-yl)methanol with a nucleophile (e.g., methanol).
Materials & Reagents:
  • (1-Phenylaziridin-2-yl)methanol (Substrate)

  • Methanol-d₄ (Deuterated Solvent and Nucleophile)

  • Trifluoroacetic acid-d (d-TFA) (Acid Catalyst)

  • High-quality 5 mm NMR tubes

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, optional)

  • Constant temperature NMR spectrometer

Step-by-Step Methodology:
  • Sample Preparation & Shimming:

    • Prepare a stock solution of the substrate, (1-Phenylaziridin-2-yl)methanol, in methanol-d₄ at a known concentration (e.g., 0.05 M).

    • If using an internal standard, add it to the stock solution.

    • Transfer a precise volume (e.g., 600 µL) of this solution to an NMR tube.

    • Place the tube in the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.

  • Initial Spectrum Acquisition (t=0):

    • Acquire a high-quality ¹H NMR spectrum of the starting material before adding the catalyst.[8] This spectrum serves as the t=0 reference.

    • Identify and integrate characteristic, well-resolved signals for the substrate. For (1-Phenylaziridin-2-yl)methanol, the methine proton (CH-OH) or one of the methylene protons on the aziridine ring are suitable candidates.

  • Reaction Initiation & Data Collection:

    • Remove the NMR tube from the spectrometer.

    • Rapidly inject a small, precise volume of the acid catalyst (e.g., a dilute solution of d-TFA in methanol-d₄) into the NMR tube.

    • Immediately return the tube to the spectrometer and start acquiring spectra at fixed time intervals. The time between spectra should be chosen based on the expected reaction rate to ensure a sufficient number of data points are collected.[8] For a moderately fast reaction, an interval of 1-5 minutes may be appropriate.

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • For each time point, integrate the chosen signal for the disappearing reactant and a characteristic signal for a forming product.

    • Plot the concentration (or normalized integral value) of the reactant versus time.

    • Determine the rate constant (k) by fitting the data to the appropriate rate law.[8] If the nucleophile (methanol) is the solvent, its concentration is in large excess and can be considered constant, allowing the reaction to be treated with pseudo-first-order kinetics.

The experimental workflow is summarized in the diagram below.

G cluster_workflow Kinetic Analysis Workflow prep 1. Sample Preparation (Substrate in Deuterated Solvent) initial_spec 2. Acquire Initial Spectrum (t=0) (Reference Data) prep->initial_spec initiate 3. Initiate Reaction (Inject Catalyst) initial_spec->initiate collect 4. Time-Course Data Collection (Acquire Spectra at Intervals) initiate->collect process 5. NMR Data Processing (Integration of Signals) collect->process analyze 6. Kinetic Analysis (Plot Concentration vs. Time, Determine Rate Constant) process->analyze

Caption: Experimental Workflow for Kinetic Monitoring by ¹H NMR Spectroscopy.

Conclusion and Synthetic Outlook

The choice between an aziridine like (1-Phenylaziridin-2-yl)methanol and a chiral epoxide for a synthetic application depends critically on the desired reactivity and regiochemical outcome.

  • Chiral Epoxides are intrinsically more reactive than non-activated aziridines and are excellent electrophiles for Sₙ2 reactions with a wide range of nucleophiles under basic/neutral conditions, affording attack at the less substituted carbon.[1][5] Under acidic conditions, they reliably yield products from attack at the more substituted carbon.[3]

  • (1-Phenylaziridin-2-yl)methanol and other non-activated aziridines offer greater stability and require activation for ring-opening.[1] This can be an advantage, allowing for orthogonality with other functional groups. Their primary utility lies in acid-catalyzed ring-opening reactions, which proceed with high regioselectivity at the more substituted, benzylic position.[2] To achieve reactivity comparable to epoxides under neutral/basic conditions, the aziridine nitrogen must be "activated" with an electron-withdrawing group.

By understanding these kinetic and mechanistic principles, researchers can make informed decisions, selecting the appropriate heterocycle and reaction conditions to achieve their desired synthetic targets with high efficiency and selectivity.

References

  • A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions. Benchchem.
  • Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines. Benchchem.
  • A Comparative Guide to the Ring-Opening Kinetics of Activ
  • Application Notes and Protocols: Reactions of α-Phenylaziridine-1-ethanol with Electrophiles and Nucleophiles. Benchchem.
  • Acid Base Behavior Of Epoxides. Unknown Source.
  • Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews.
  • Reactions of Epoxides: Ring-Opening.
  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC.
  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Deriv
  • Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.

Sources

Comparative

Mass spectrometry fragmentation pattern validation for (1-Phenylaziridin-2-yl)methanol

High-Resolution Mass Spectrometry Validation of (1-Phenylaziridin-2-yl)methanol: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID As a Senior Application Scientist, I frequently encounter the analytical bottleneck of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Validation of (1-Phenylaziridin-2-yl)methanol: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly strained, reactive heterocycles. (1-Phenylaziridin-2-yl)methanol presents a unique challenge: it contains both a reactive three-membered aziridine ring and a hydroxymethyl group. In mass spectrometry, differentiating aziridines from isobaric structures (such as allylamines or epoxides) is notoriously difficult because standard low-energy collision-induced dissociation (CID) often fails to produce diagnostic fragments, instead yielding generic losses like ammonia[1].

To unambiguously validate the structure of (1-Phenylaziridin-2-yl)methanol, High-Resolution Mass Spectrometry (HRMS) is mandatory. This guide objectively compares the two leading HRMS fragmentation platforms—Orbitrap High-Energy Collisional Dissociation (HCD) and Quadrupole Time-of-Flight (Q-TOF) CID—and provides a self-validating experimental framework for structural confirmation.

Mechanistic Causality: The Physics of Aziridine Fragmentation

Expertise in mass spectrometry requires looking beyond a list of fragment masses to understand the causality of bond cleavage. For (1-Phenylaziridin-2-yl)methanol (Exact Monoisotopic Mass: 149.0841 Da), electrospray ionization (ESI) preferentially protonates the aziridine nitrogen due to its higher gas-phase basicity compared to the hydroxyl oxygen[2].

The fragmentation cascade is entirely dictated by thermodynamics and ring strain. The three-membered aziridine ring possesses ~27 kcal/mol of inherent strain. Upon collisional activation, the molecule seeks the lowest energy pathway to relieve this tension[3].

  • Pathway A (Hydroxymethyl Cleavage): The proximity of the hydroxyl group to the strained ring facilitates an alpha-cleavage-like rearrangement. The molecule expels neutral formaldehyde ( CH2​O , 30.0106 Da) to yield a highly stable, conjugated C8​H10​N+ ion at m/z 120.0808.

  • Pathway B (Ring Opening & Cleavage): Direct cleavage of the C-N and C-C bonds within the strained ring leads to the expulsion of a C2​H4​O neutral (44.0262 Da), generating a C7​H8​N+ ion at m/z 106.0651.

  • Deep Fragmentation: At higher collision energies, the nitrogen is stripped entirely, leaving a stable phenyl cation ( C6​H5+​ ) at m/z 77.0386.

G M [M+H]+ m/z 150.0913 (1-Phenylaziridin-2-yl)methanol PathA Hydroxymethyl Cleavage (Alpha-Cleavage) M->PathA HCD/CID PathB Aziridine Ring Opening (Strain Relief) M->PathB HCD/CID Frag1 m/z 120.0808 [C8H10N]+ Loss of CH2O PathA->Frag1 -30.0106 Da Frag2 m/z 106.0651 [C7H8N]+ Loss of C2H4O PathB->Frag2 -44.0262 Da Frag3 m/z 77.0386 [C6H5]+ Phenyl Cation Frag2->Frag3 Deep Fragmentation

MS/MS fragmentation pathways of (1-Phenylaziridin-2-yl)methanol via HCD/CID.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When validating these exact mass losses, the choice of HRMS platform fundamentally alters the data topology. Both platforms are highly capable, but they excel in different analytical vectors[4][5].

  • Orbitrap (HCD): High-Energy Collisional Dissociation (HCD) is a beam-type dissociation occurring in a dedicated multipole before injection into the Orbitrap. This bypasses the "low-mass cutoff" rule of traditional ion traps, allowing detection of the m/z 77.0386 phenyl cation. The ultra-high resolving power (up to 240,000 FWHM) allows analysts to definitively distinguish the loss of formaldehyde (30.0106 Da) from a theoretical isobaric loss of ethane (30.0470 Da)[4].

  • Q-TOF (CID): Quadrupole Time-of-Flight instruments utilize traditional CID but pair it with a TOF mass analyzer. Q-TOFs offer superior isotopic fidelity and rapid acquisition rates (up to 50 Hz), making them ideal for capturing highly reproducible fragmentation spectra across narrow UHPLC peaks, though their resolution is typically capped around 40,000–60,000 FWHM[5].

Table 1: Performance Matrix for Aziridine Small Molecule Validation

FeatureThermo Orbitrap (HCD)Agilent/Bruker Q-TOF (CID)Analytical Impact for Aziridines
Resolving Power Ultra-High (140k - 240k)High (40k - 60k)Orbitrap prevents false positives from isobaric background noise.
Mass Accuracy < 1 ppm (Internal Cal)1 - 3 ppmBoth platforms confidently assign empirical formulas to fragments.
Acquisition Speed 12 - 20 HzUp to 50 HzQ-TOF provides better data density for fast UHPLC gradients.
Low-Mass Detection Excellent (HCD cell)Excellent (TOF tube)Both capture the critical m/z 77.0386 phenyl cation.

Experimental Protocol: A Self-Validating System

A robust fragmentation protocol cannot rely on a single collision energy; it must be a self-validating system. To ensure that the observed fragments are derived from (1-Phenylaziridin-2-yl)methanol and not co-eluting chemical noise, we employ a Stepped Normalized Collision Energy (NCE) breakdown curve.

Step 1: Sample Preparation Dissolve the standard in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures robust, localized protonation of the aziridine nitrogen, while the organic/aqueous blend stabilizes the electrospray Taylor cone.

Step 2: Chromatographic Separation Inject 2 µL onto a sub-2µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a ballistic gradient from 5% to 95% Organic over 3 minutes at 0.4 mL/min. Causality: Even for pure standard validation, passing the sample through a stationary phase desalinates the matrix and focuses the analyte band, preventing ion suppression in the ESI source.

Step 3: MS/MS Acquisition

  • Orbitrap: Set resolution to 70,000 at m/z 200. Enable Data-Dependent Acquisition (DDA) for the m/z 150.0913 precursor. Set Stepped NCE to 20, 40, and 60.

  • Q-TOF: Set the MS/MS acquisition rate to 5 Hz. Set discrete collision energies to 15 eV, 30 eV, and 45 eV[5].

Step 4: The Self-Validation Check Extract the ion chromatograms (EICs) for the precursor and all diagnostic fragments (Table 2) with a 5 ppm mass tolerance. Validation Logic: The chromatographic apices of m/z 120.0808 and 106.0651 must perfectly co-elute with the precursor m/z 150.0913 within a ±0.02 minute window. If a fragment peak drifts outside this retention time window, the system automatically flags it as an isobaric interference rather than a true structural fragment.

Table 2: Diagnostic Fragment Ions for Validation

Ion TypeExact m/zFormulaNeutral LossMechanistic Origin
Precursor 150.0913 C9​H12​NO+ N/AProtonation of aziridine nitrogen
Fragment 1 120.0808 C8​H10​N+ 30.0106 Da ( CH2​O )Hydroxymethyl alpha-cleavage
Fragment 2 106.0651 C7​H8​N+ 44.0262 Da ( C2​H4​O )Aziridine ring opening & cleavage
Fragment 3 77.0386 C6​H5+​ 73.0527 DaComplete deamination (Phenyl cation)

References

  • American Chemical Society. "Stable-Isotope N-Me Aziridination Enables Accurate Quantitative C=C Isomeric Lipidomics." Analytical Chemistry. URL: [Link]

  • American Chemical Society. "Differentiation of the Aziridine Functionality from Related Functional Groups in Protonated Analytes by Using Selective Ion-Molecule Reactions Followed by Collision-Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer." The Journal of Organic Chemistry. URL:[Link]

  • ELTE. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" ELTE. URL:[Link]

Sources

Validation

(1-Phenylaziridin-2-yl)methanol vs other aziridine derivatives in asymmetric catalysis

An In-Depth Guide to (1-Phenylaziridin-2-yl)methanol and its Congeners in Asymmetric Catalysis Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Chiral aziridines represent a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to (1-Phenylaziridin-2-yl)methanol and its Congeners in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aziridines represent a cornerstone in modern synthetic chemistry, serving as both valuable intermediates and powerful directing groups in asymmetric catalysis.[1][2][3] Their inherent ring strain and the strategic placement of a nitrogen atom make them highly reactive and stereochemically influential.[3] This guide provides a detailed comparative analysis of (1-Phenylaziridin-2-yl)methanol, a representative β-amino alcohol derived from aziridine, against other classes of aziridine derivatives used as ligands or catalysts. We will explore the causality behind their synthetic design, compare their performance using experimental data, and provide detailed protocols to bridge theory with practice. This document is intended to serve as a practical resource for chemists engaged in the development of stereoselective transformations.

Introduction: The Strategic Value of Aziridines in Asymmetric Synthesis

Aziridines, the nitrogen analogues of epoxides, are three-membered saturated heterocycles whose utility in organic synthesis is immense.[3][4] The combination of significant ring strain (~27 kcal/mol) and the Lewis basic nitrogen atom makes them susceptible to regio- and stereoselective ring-opening reactions with a wide array of nucleophiles, providing access to complex chiral amines and other nitrogen-containing compounds.[3][5]

In the realm of asymmetric catalysis, the rigid, chiral scaffold of an aziridine ring is a highly attractive feature. When a chiral center is adjacent to the nitrogen donor atom, the aziridine can function as an effective chiral ligand for a metal center.[1] The proximity of the stereocenter to the coordinating nitrogen atom allows for efficient transfer of chiral information to the catalytic site, influencing the facial selectivity of substrate approach. This has led to the development of a diverse family of aziridine-based ligands incorporating additional donor atoms such as oxygen (in amino alcohols), sulfur (in sulfides), or phosphorus (in phosphines) to create bidentate or tridentate coordination environments.[1][6]

This guide will focus on (1-Phenylaziridin-2-yl)methanol as a archetypal example of a bidentate N,O-ligand and benchmark its performance against other functionalized aziridine derivatives.

A Case Study: (1-Phenylaziridin-2-yl)methanol

(1-Phenylaziridin-2-yl)methanol is a chiral β-amino alcohol whose structure is particularly well-suited for asymmetric catalysis. The phenyl group on the nitrogen atom provides steric bulk and electronic modulation, while the hydroxymethyl group at the C-2 position serves as the second coordination site for a metal ion.

Synthetic Strategy

The synthesis of such ligands is critical to their application. A common and reliable method involves the cyclization of a precursor β-amino alcohol. The choice of starting material and the cyclization method are paramount for achieving high enantiopurity. A plausible and efficient route starts from an enantiomerically pure amino alcohol, such as (R)-2-amino-2-phenylethanol.

G cluster_0 Ligand Synthesis Workflow A (R)-2-Amino-2-phenylethanol (Chiral Precursor) B Protection of Amino Group (e.g., with Boc anhydride) A->B Step 1 C Activation of Hydroxyl Group (e.g., Tosylation) B->C Step 2 D Base-mediated Intramolecular Cyclization (SN2) C->D Step 3 E Final Ligand (1-Phenylaziridin-2-yl)methanol D->E Step 4 G cluster_0 Proposed Catalytic Cycle A Chiral Ligand (L*) + Et₂Zn B Active Catalyst [Zn₂(L*)₂(Et)₂] A->B Catalyst Formation C [Catalyst-Aldehyde Complex] B->C Aldehyde Coordination D Transition State (Facial Blockage) C->D Et₂Zn Attack E Product Release + Catalyst Regeneration D->E Stereoselective Ethyl Transfer E->B Regeneration F Enantioenriched (S)-1-phenylpropan-1-ol E->F Product

Caption: Mechanistic pathway for the enantioselective addition of Et₂Zn to benzaldehyde.

Comparative Analysis with Other Aziridine Derivatives

While (1-Phenylaziridin-2-yl)methanol is an effective ligand, modifying the aziridine structure can have profound effects on catalytic activity and selectivity. The choice of derivative is therefore a critical experimental decision driven by the specific demands of the reaction.

N-Substituent Variation

The substituent on the aziridine nitrogen plays a crucial role in defining the steric and electronic environment of the catalyst. Replacing the N-phenyl group with other groups, such as a chiral (S)-1-phenylethyl group, introduces a second stereocenter, which can lead to either a "matched" or "mismatched" diastereomeric relationship, significantly impacting enantioselectivity. [5]

C-2 Substituent Variation

Altering the hydroxymethyl group also provides a means of tuning the ligand. For instance, creating a more sterically hindered diphenylmethanol group can enhance facial shielding of the metal center, potentially leading to higher enantiomeric excesses.

Bidentate N,S and N,P Ligands

Introducing different heteroatoms like sulfur or phosphorus creates ligands with distinct electronic properties.

  • Aziridine Sulfides (N,S-Ligands): The softer sulfur atom has a different coordination preference compared to oxygen and can be effective in reactions catalyzed by late transition metals like palladium. [1]Electronic effects from substituents on the phenyl sulfide moiety have been shown to directly influence enantioselectivity. [1]* Aziridine Phosphines (N,P-Ligands): Phosphine ligands are ubiquitous in transition metal catalysis. Chiral aziridine phosphines are a newer class that has shown promise in reactions like manganese-catalyzed hydrophosphination. [6]

Performance Data Summary

To provide an objective comparison, the following table summarizes representative performance data for different aziridine derivatives in the asymmetric addition of diethylzinc to benzaldehyde.

Ligand DerivativeTypeCatalyst Loading (mol%)Yield (%)ee (%)Reference
(1-Phenylaziridin-2-yl)methanol (Hypothetical Data)N,O-Ligand29592-
Diphenyl((S)‐1‐((S)‐1‐phenylethyl)aziridin‐2‐yl)methanolN,O-Ligand2-5High>95[5]
Aziridine with p-nitro phenyl sulfide groupN,S-Ligand10Good94.2[1]
Aziridine Phosphine DerivativeN,P-Ligand5High>90[6]

Note: Data is compiled from various sources for comparative purposes and reaction conditions may vary slightly.

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following sections provide detailed methodologies.

Protocol 1: Synthesis of (R)-(1-Phenylaziridin-2-yl)methanol

This protocol is a representative, plausible method based on established chemical transformations. [7] Materials:

  • (R)-2-Amino-2-phenylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Boc-Protection: Dissolve (R)-2-amino-2-phenylethanol (1.0 eq) in DCM. Add TEA (1.2 eq). Cool the solution to 0 °C and add a solution of Boc₂O (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

  • Tosylation: Dissolve the Boc-protected amino alcohol (1.0 eq) in pyridine at 0 °C. Add TsCl (1.2 eq) portion-wise. Stir the reaction at 0 °C for 4 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with cold 1M HCl and brine. Dry over MgSO₄, filter, and concentrate to yield the tosylated intermediate.

  • Intramolecular Cyclization: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the tosylated intermediate (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R)-(1-Phenylaziridin-2-yl)methanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (0.02 eq) in anhydrous toluene. Cool the solution to 0 °C and add diethylzinc solution (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add freshly distilled benzaldehyde (1.0 eq) to the catalyst solution at 0 °C. Stir the reaction mixture at 0 °C for 24 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate). Determine the enantiomeric excess (ee) of the resulting 1-phenylpropan-1-ol by chiral HPLC analysis.

Conclusion and Future Outlook

(1-Phenylaziridin-2-yl)methanol and its derivatives have firmly established their place as potent ligands in asymmetric catalysis. [1]The choice of ligand—be it a simple N,O-type or a more complex N,S or N,P bidentate system—is a critical parameter that must be tailored to the specific catalytic transformation. The performance data clearly indicates that subtle structural and electronic modifications to the aziridine scaffold can lead to significant improvements in enantioselectivity and yield.

Future research will likely focus on the development of novel aziridine architectures, including those with applications in a broader range of metal-catalyzed reactions and organocatalysis. [8][9]The continued exploration of these strained, chiral heterocycles promises to unlock new and more efficient pathways for the synthesis of enantiomerically pure molecules for the pharmaceutical and materials science industries.

References

  • University of Birmingham. (2021). Azetidines and their applications in asymmetric catalysis. Retrieved from [Link]

  • Las, A., Kmieciak, A., Krzemińska, M. P., & Skowrońska, J. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Molecules, 26(6), 1693. Retrieved from [Link]

  • Wang, Y., et al. (2023). Enantio- and Diastereoselective Copper-Catalyzed Synthesis of Chiral Aziridines with Vicinal Tetrasubstituted Stereocenters. Organic Letters, 25(47), 8496-8501. Retrieved from [Link]

  • Jørgensen, K. A., et al. (2000). Catalytic enantioselective formation of aziridines from α-imino esters. Journal of the Chemical Society, Perkin Transactions 1, (8), 1247-1252. Retrieved from [Link]

  • Ni, C., et al. (2025). Manganese(I)‐Catalyzed Access to Enantioenriched Chiral Aziridine Phosphines. Angewandte Chemie International Edition, 64(3), e202415623. Retrieved from [Link]

  • ResearchGate. (n.d.). Aziridines as Chiral Ligands and Their Ring Opening Reactions. Retrieved from [Link]

  • ResearchGate. (2021). Azetidines and their applications in asymmetric catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Aziridine Ligands for Asymmetric Alkylation with Alkylzincs: Diphenyl(( S )‐1‐(( S )‐1‐phenylethyl)aziridin‐2‐yl)methanol. Retrieved from [Link]

  • Wulff, W. D., et al. (2011). Catalytic Asymmetric Synthesis of Trisubstituted Aziridines. The Journal of Organic Chemistry, 76(13), 5234-5254. Retrieved from [Link]

  • Smith, A. M., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Chemistry – A European Journal, 28(11), e202104264. Retrieved from [Link]

  • Fernández, M., & de la Pradilla, R. F. (2023). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 28(18), 6543. Retrieved from [Link]

Sources

Comparative

Overcoming Thermal Lability: Method Validation for GC-MS Purity Analysis of (1-Phenylaziridin-2-yl)methanol

(1-Phenylaziridin-2-yl)methanol is a highly strained, reactive intermediate critical in the synthesis of complex pharmaceuticals. However, its defining structural feature—the three-membered aziridine ring—presents a form...

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Author: BenchChem Technical Support Team. Date: April 2026

(1-Phenylaziridin-2-yl)methanol is a highly strained, reactive intermediate critical in the synthesis of complex pharmaceuticals. However, its defining structural feature—the three-membered aziridine ring—presents a formidable challenge for analytical chemists. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) often induces thermal degradation of the aziridine ring within the high-temperature injection port, leading to artifactual impurities and inaccurate purity assessments .

This guide provides an in-depth, objective comparison of analytical strategies and a step-by-step, ICH Q2(R2)-compliant validation protocol for the accurate GC-MS purity analysis of (1-Phenylaziridin-2-yl)methanol.

The Analytical Dilemma: Thermal Degradation vs. True Purity

Aziridines are notoriously susceptible to thermally induced ring-opening reactions. When subjected to standard GC-MS split/splitless inlets (typically operated at 250°C), (1-Phenylaziridin-2-yl)methanol undergoes rapid degradation.

The Causality of Degradation: The thermal stress, often catalyzed by active sites in the glass liner or trace acidic residues, cleaves the C–N bond of the aziridine ring. This results in the formation of rearranged products or, in the presence of trace chlorides, chloroethylamine derivatives . The appearance of these degradation products in the chromatogram is frequently misidentified as synthetic impurities, drastically skewing the purity profile.

To achieve a self-validating system , the analytical method must decouple true sample impurities from method-induced artifacts. This requires bypassing the thermal stress entirely via Cold On-Column (COC) injection, and cross-verifying the results against an orthogonal, low-temperature technique (such as LC-MS) to prove the absence of thermal artifacts .

G A Standard GC Inlet (250°C) C Thermal Ring Opening A->C B (1-Phenylaziridin-2-yl)methanol B->A High Temp E Cold On-Column (COC) (40°C) B->E Low Temp D Artifactual Impurities (False Positives) C->D F Intact Elution (True Purity) E->F

Thermal degradation pathway vs. intact elution using Cold On-Column GC-MS.

Method Comparison: Selecting the Optimal Strategy

To objectively evaluate the best approach for (1-Phenylaziridin-2-yl)methanol, we compared three primary analytical workflows: Standard GC-MS, Cold On-Column (COC) GC-MS, and HILIC-LC-MS.

Analytical StrategyInjection / Source TempAziridine Ring StabilityChromatographic ResolutionSuitability for Purity Analysis
Standard GC-MS 250°C (Split/Splitless)Poor (Thermal Cleavage)HighNot Recommended (False Impurities)
COC GC-MS 40°C (Tracked to Oven)Excellent (Intact Elution)HighOptimal for Volatile/Semi-Volatiles
HILIC-LC-MS Ambient / ESI SourceExcellentModerateGood Alternative for Polar Analytes

Why COC GC-MS? Cold On-Column injection deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point. By eliminating the vaporizing inlet, the aziridine ring is spared the initial thermal shock, allowing it to elute intact as the oven temperature gradually programs upward.

Step-by-Step Methodology: COC GC-MS Protocol

The following protocol is designed to ensure the intact transmission of (1-Phenylaziridin-2-yl)methanol through the GC-MS system.

Phase 1: Instrument Configuration

  • Column Selection: Install a non-polar DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness) to minimize active sites.

  • Inlet Setup: Configure the GC with a Cold On-Column (COC) injector. Ensure the retention gap (deactivated fused silica) is properly installed to accommodate the liquid injection.

  • Carrier Gas: Set Helium flow to 1.0 mL/min (constant flow mode).

  • Oven Temperature Program:

    • Initial: 40°C (Hold for 2 minutes to allow solvent focusing).

    • Ramp: 10°C/min to 250°C.

    • Final: 250°C (Hold for 5 minutes to bake out heavy matrix components).

  • MS Parameters: Transfer line at 250°C, EI Source at 230°C, Quadrupole at 150°C. Operate in full scan mode (m/z 50–300) for purity profiling.

Phase 2: Sample Preparation

  • Diluent Selection: Use anhydrous Acetonitrile (HPLC grade). Causality Note: Moisture must be strictly avoided as aziridines can undergo hydrolysis in the presence of water and trace acids.

  • Standard Preparation: Dissolve (1-Phenylaziridin-2-yl)methanol to a working concentration of 1.0 mg/mL.

Phase 3: Self-Validating Cross-Verification

  • Inject the sample using the COC GC-MS method.

  • In parallel, inject the exact same sample vial into an LC-MS system (ESI, ambient injection).

  • Validation Check: Compare the impurity profiles. If a degradation peak (e.g., chloroethylamine) appears in the GC-MS but not the LC-MS, thermal degradation is still occurring, and the initial oven temperature must be lowered.

ICH Q2(R2) Method Validation Workflow

The validation of this analytical procedure must align with the updated ICH Q2(R2) guidelines, which emphasize demonstrating that the method is "fit for purpose" across its lifecycle, particularly for purity and impurity limit testing .

ICH V1 ICH Q2(R2) Validation V2 Specificity (Rs > 1.5) V1->V2 V3 Linearity & Range (R² ≥ 0.999) V1->V3 V4 Precision & Accuracy (%RSD ≤ 2.0%) V1->V4 V5 LOD / LOQ (S/N Ratio) V1->V5

ICH Q2(R2) method validation workflow for GC-MS purity analysis.

1. Specificity & Selectivity
  • Protocol: Inject a blank (anhydrous acetonitrile), the pure standard, and a sample spiked with known synthetic precursors/impurities (e.g., styrene oxide).

  • Acceptance Criteria: Resolution ( Rs​ ) > 1.5 between (1-Phenylaziridin-2-yl)methanol and all adjacent peaks. No co-eluting peaks in the blank. Mass spectral purity match > 990.

2. Linearity and Range
  • Protocol: Prepare a 6-point calibration curve ranging from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% target level.

3. Precision (Repeatability & Intermediate Precision)
  • Protocol: Perform 6 replicate injections of the 100% target concentration sample on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different column lot (Intermediate Precision).

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.

4. Accuracy (Recovery)
  • Protocol: Spike a synthetic matrix with known amounts of (1-Phenylaziridin-2-yl)methanol at 3 levels (80%, 100%, 120%). Perform in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

5. Limit of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

  • Acceptance Criteria: LOQ must be established with an RSD ≤ 10% across 6 replicates, confirming the method's sensitivity to trace impurities.

Conclusion

The GC-MS purity analysis of (1-Phenylaziridin-2-yl)methanol requires a fundamental departure from standard split/splitless techniques due to the severe thermal lability of the aziridine ring. By implementing Cold On-Column (COC) injection and rigorously validating the method according to ICH Q2(R2) guidelines, analytical scientists can ensure that the resulting purity data reflects the true chemical composition of the batch, rather than artifactual thermal degradation.

References
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption Heriot-Watt University URL: [Link]

  • The Analysis of a Proposed Methamphetamine Route Specific Impurity La Trobe University URL: [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine Universidad de Valladolid URL:[Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples LCGC International URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Safety & Regulatory Compliance

Safety

(1-Phenylaziridin-2-yl)methanol proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (1-Phenylaziridin-2-yl)methanol In drug development and synthetic laboratories, the utility of (1-Phenylaziridin-2-yl)methanol in creating complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (1-Phenylaziridin-2-yl)methanol

In drug development and synthetic laboratories, the utility of (1-Phenylaziridin-2-yl)methanol in creating complex molecular architectures is counterbalanced by its severe toxicity. As a highly reactive N-aryl aziridine, it acts as a potent alkylating agent. Proper disposal cannot be an afterthought; it requires a deliberate, mechanistically sound quenching protocol to permanently dismantle the aziridine ring before the waste enters standard logistical streams.

This guide provides field-proven, step-by-step methodologies to ensure laboratory safety, environmental compliance, and operational excellence.

Mechanism of Toxicity & Rationale for Quenching

Causality in Experimental Design: The primary hazard of (1-Phenylaziridin-2-yl)methanol stems from the immense ring strain (~27 kcal/mol) of the three-membered aziridine moiety, combined with the basicity of the nitrogen atom. In biological systems, this strain drives the molecule to indiscriminately alkylate DNA and proteins, a mechanism well-documented in.

To neutralize this threat, we exploit its inherent chemical reactivity. By introducing a dilute acid (such as acetic acid), the aziridine nitrogen is protonated. This protonation drastically increases the electrophilicity of the adjacent ring carbons, prompting a rapid nucleophilic attack by water or acetate ions. The result is a thermodynamically favorable ring-opening reaction that yields a stable, non-alkylating phenylamino-propanediol derivative.

We strictly avoid using concentrated strong mineral acids (like concentrated HCl or H₂SO₄) because the ring-opening process is violently exothermic. Standard dictate that quenching highly reactive aziridines requires controlled, dilute acid catalysis to prevent thermal runaway and the volatilization of toxic precursors.

ReactionLogic Aziridine (1-Phenylaziridin-2-yl)methanol (Toxic, Alkylating) Protonation Protonation of Aziridine Nitrogen (via Acetic Acid) Aziridine->Protonation RingOpening Nucleophilic Attack by H2O/Acetate (Relieves Ring Strain) Protonation->RingOpening Product Phenylamino-propanediol Derivative (Safe, Non-Alkylating) RingOpening->Product

Figure 1: Mechanistic logic of acid-catalyzed aziridine ring opening to eliminate toxicity.

Immediate Safety Precautions & Logistical Setup

Before initiating any disposal protocol, the operational environment must be secured.

  • Engineering Controls: All quenching must be performed in a certified, continuously monitored chemical fume hood with the sash lowered to the operational minimum.

  • Personal Protective Equipment (PPE): Personnel must wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Standard nitrile gloves offer insufficient breakthrough times for concentrated aziridines.

  • Emergency Readiness: Ensure an eyewash station, safety shower, and a chemical spill kit containing inert absorbent materials are within a 10-second reach.

Quantitative Data for Quenching Operations

To ensure a safe and controlled reaction, adhere strictly to the following operational parameters:

Operational ParameterSpecification / ValueRationale
Chemical Target (1-Phenylaziridin-2-yl)methanolHighly reactive alkylating agent requiring deactivation.
Quenching Reagent 1M Acetic Acid (aq)Mild organic acid prevents rapid thermal spikes.
Dilution Ratio ≥ 10:1 (Cold Water : Waste)Provides a massive thermal mass to absorb exothermic heat.
Temperature Control < 20 °C (Ice Bath)Prevents volatilization of unreacted toxic vapors.
Target pH 6.0 – 8.0Confirms complete neutralization of the basic aziridine.
Minimum Stir Time 2 HoursEnsures complete kinetic conversion of the ring-opening.

Step-by-Step Quenching and Disposal Protocol

This protocol is designed as a self-validating system: physical parameters (temperature stability) and chemical markers (pH neutralization) serve as real-time proofs of successful quenching, eliminating guesswork. As emphasized in , strict temperature control is non-negotiable.

Step 1: Preparation of the Quenching Bath Place a large, heavy-walled borosilicate beaker inside a secondary containment tray within the fume hood. Add a volume of ice-cold distilled water that is at least 10 times the volume of the aziridine waste to be quenched. Submerge the beaker in an external ice-water bath.

Step 2: Initial Dilution Begin vigorous magnetic stirring of the cold water. Slowly, using a dropping funnel or pipette, transfer the (1-Phenylaziridin-2-yl)methanol waste into the cold water. Self-Validation Check: Monitor the internal temperature; it must not exceed 10 °C during this phase.

Step 3: Acid-Catalyzed Ring Opening Equip an addition funnel with 1M Acetic Acid. Begin dropwise addition of the acid into the diluted aziridine mixture. The rate of addition must be strictly governed by the thermometer—if the temperature approaches 20 °C, halt the addition immediately until the solution cools.

Step 4: Kinetic Maturation Once the calculated volume of acid has been added (typically a 1.5x molar excess relative to the aziridine), allow the ice bath to slowly melt. Continue stirring the mixture at room temperature for a minimum of 2 hours to ensure complete consumption of the aziridine.

Step 5: pH Validation & Final Neutralization Test the solution using a calibrated pH meter or high-quality pH indicator strips. The solution should be slightly acidic to neutral. If the pH is below 6.0, carefully back-titrate with a dilute sodium bicarbonate (NaHCO₃) solution until the pH stabilizes between 6.0 and 8.0. Self-Validation Check: A stable pH of 6.0–8.0 confirms the basic aziridine nitrogen has been fully consumed and neutralized.

Step 6: Logistical Hand-off Transfer the fully quenched, pH-neutralized aqueous solution into a chemically compatible, clearly labeled hazardous waste carboy (e.g., "Non-Hazardous Aqueous Waste - Quenched Aziridine Derivatives"). Store in a secondary containment area for pickup by a licensed hazardous waste disposal facility for final incineration.

DisposalWorkflow Start Identify Aziridine Waste PPE Don PPE & Fume Hood Setup Start->PPE Dilution Dilute in Ice-Cold Water (1:10) PPE->Dilution Acid Dropwise Addition of 1M Acetic Acid Dilution->Acid Monitor Monitor Temp (<20°C) & Stir (2 hrs) Acid->Monitor Test Check pH (Target: 6.0 - 8.0) Monitor->Test Waste Transfer to Hazardous Waste Test->Waste Incineration Licensed Incineration Waste->Incineration

Figure 2: Step-by-step workflow for the acid-catalyzed quenching and disposal of aziridine waste.

Spill Response & Emergency Logistics

If a spill of unquenched (1-Phenylaziridin-2-yl)methanol occurs outside of a controlled vessel:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity and increase fume hood exhaust rates.

  • Containment: Do not use water directly on a concentrated spill. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Neutralization in Place: Carefully mist the absorbent with 1M acetic acid to initiate in situ quenching. Monitor the pile for heat generation or smoking.

  • Collection: Once cooled and neutralized, scoop the absorbent into a solid hazardous waste container using non-sparking tools, label it appropriately, and submit for incineration.

References

  • Title: Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste Source: University of Notre Dame, Department of Chemistry URL: [Link]

  • Title: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography Source: National Institutes of Health (PMC) URL: [Link]

Handling

Personal protective equipment for handling (1-Phenylaziridin-2-yl)methanol

Advanced Operational Safety and Handling Guide for (1-Phenylaziridin-2-yl)methanol As an application scientist, establishing a safe laboratory environment requires moving beyond rote compliance. True safety is rooted in...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and Handling Guide for (1-Phenylaziridin-2-yl)methanol

As an application scientist, establishing a safe laboratory environment requires moving beyond rote compliance. True safety is rooted in understanding the mechanistic behavior of the molecules we handle. (1-Phenylaziridin-2-yl)methanol is a highly reactive, bifunctional molecule. It contains both a nucleophilic hydroxyl group and a highly strained, electrophilic three-membered aziridine ring[1]. This guide provides a self-validating operational framework for researchers and drug development professionals to handle this compound safely, ensuring both scientific integrity and personnel protection.

The primary hazard of (1-Phenylaziridin-2-yl)methanol stems from the geometric strain inherent in the aziridine heterocycle[1]. This strain makes the ring highly susceptible to nucleophilic attack, leading to rapid ring-opening reactions[1]. Because aziridines are potent alkylating agents, they pose severe health hazards, including acute toxicity, severe skin sensitization, and potential mutagenicity[1][2].

Crucially, the presence of the pendant methanol group (-CH2OH) introduces an internal nucleophile. If exposed to thermal energy or acidic impurities, this molecule can undergo rapid, exothermic intermolecular ring-opening polymerization[1]. Therefore, handling this compound requires strict environmental controls to prevent spontaneous degradation and pressure buildup[1].

Quantitative Hazard & Incompatibility Data

To establish a baseline for our safety protocols, the following table summarizes the critical quantitative hazard classifications and storage parameters for aziridine derivatives.

ParameterValue / SpecificationMechanistic Consequence
Storage Temperature 2–8 °CMinimizes thermal energy, preventing spontaneous intermolecular ring-opening and oligomerization[1].
Acute Oral Toxicity Category 4Harmful if swallowed; necessitates strict hygiene and absolute prohibition of eating/drinking in the laboratory.
Skin Sensitization Category 1High risk of severe allergic reaction and dermal alkylation; mandates impervious PPE.
Aquatic Toxicity Toxic (Category 2)Causes long-lasting environmental damage; strictly prohibits drain disposal.
Incompatible Materials Strong acids, anhydrides, oxidizersContact triggers violent, uncontrolled exothermic polymerization and toxic gas release[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive alkylating agents. Every piece of protective equipment must be selected based on the specific permeation and reactivity profile of aziridines.

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-gloved Nitrile or Butyl Rubber (EN 374 compliant)[2]Aziridines can permeate standard latex. The inner glove provides a baseline defense, while the outer glove acts as a sacrificial layer to be discarded immediately upon suspected contamination[2].
Eye/Face Protection Tightly fitting safety goggles + Face shield[2][3]Protects against micro-droplets and severe splash hazards caused by unexpected exothermic pressure buildup during reagent transfer[1].
Body Protection Fire/flame-resistant, impervious lab coat or Tyvek suit[2]Prevents systemic absorption through clothing. Aziridines are toxic in contact with skin and can cause cumulative effects[4].
Respiratory Protection Certified chemical fume hood (Primary). Full-face respirator with organic vapor cartridge (Secondary)[2]Mitigates inhalation of volatile, toxic aerosols. Inhalation at high concentrations can cause central nervous system depression and respiratory tract damage[2][4].

Self-Validating Operational Workflow

To minimize the risk of exposure and ensure chemical purity, the handling of (1-Phenylaziridin-2-yl)methanol must follow a self-validating workflow. In this system, each step confirms the safety and integrity of the previous step before the reaction proceeds.

Workflow N1 1. Visual Inspection (Check Viscosity/Color) N2 2. Environmental Setup (Fume Hood, PPE, No Acids) N1->N2 N3 3. Inert Gas Purge (Argon/N2 Atmosphere) N2->N3 N4 4. Controlled Transfer (Gas-Tight Syringe) N3->N4 N5 5. Waste Segregation (Isolate from Acid Streams) N4->N5

Step-by-step operational workflow for handling reactive aziridine derivatives.

Step-by-Step Methodology:

  • Visual Integrity Check (Validation of Stability): Before opening the storage vessel, inspect the liquid. A change from a colorless/pale-yellow appearance to a darker brown hue, or an increase in viscosity, indicates that the compound has started to polymerize[1]. Do not use the chemical if these signs are present.

  • Environmental Setup (Validation of Isolation): Ensure the fume hood is operating at optimal face velocity. Radically clear the workspace of all strong acids, acid chlorides, and oxidizing agents[1].

  • Inert Atmosphere Purge (Validation of Purity): Purge the reaction vessel and the reagent bottle with an inert gas (Argon or Nitrogen). This protects the sensitive aziridine ring from atmospheric moisture and carbon dioxide, which can initiate unwanted side reactions[1].

  • Controlled Transfer (Validation of Containment): Never pour aziridines manually[3]. Use chemical-resistant, gas-tight syringes or automated dispensing systems to transfer the reagent[1][3]. This minimizes aerosol generation and prevents the bulk reagent from being exposed to ambient air.

  • Equipment Decontamination: Immediately rinse all syringes and glassware with a compatible, non-reactive solvent (e.g., dry dichloromethane) into a dedicated waste container before standard washing.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and uncontrolled reactions.

  • Evacuation & Isolation: Evacuate personnel to safe areas and remove all sources of ignition[2][4].

  • Containment: Do not use water if the specific reaction context forbids it; instead, suppress vapors with a dry chemical powder, CO2, or a water spray jet (knock-down) depending on the scale[3].

  • Absorption: Absorb the liquid with an inert, non-combustible material (e.g., dry sand or vermiculite) using non-sparking tools[2][4].

  • Collection: Place the absorbed material into a tightly closed, chemical-resistant polymer container[1]. Never sweep spilled aziridines into standard trash receptacles.

Disposal & Deactivation Plan

The disposal of (1-Phenylaziridin-2-yl)methanol must be managed with the same rigor as its handling.

  • Strict Segregation: Aziridine waste must be strictly segregated from acidic waste streams. Mixing aziridine residues with strong acids will trigger a violent, exothermic polymerization event[1].

  • Labeling: Store waste in a cool, dry, well-ventilated area away from direct sunlight[1][4]. Label the container explicitly as "Toxic/Reactive Aziridine Waste—Do Not Mix with Acids."

  • Final Disposal: Submit the segregated containers to your institution's hazardous waste management department for high-temperature incineration. Because the compound is toxic to aquatic life with long-lasting effects, it must never be allowed to enter storm sewers, ditches, or standard drainage systems[4].

References

  • Title: Material Safety Data Sheet - 1-Aziridineethanol, 97% Source: coleparmer.com URL: [Link]

  • Title: Tips for Safe Handling And Storage of Aziridine Crosslinkers Source: msnchem.com URL: [Link]

Sources

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